24,25-Epoxytirucall-7-en-3,23-dione
説明
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特性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25-,28+,29-,30+/m0/s1 |
InChIキー |
LLEVBDQGRCWBIO-QUWLECNASA-N |
異性体SMILES |
C[C@@H](CC(=O)[C@H]1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
正規SMILES |
CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural product 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). The document details its origin, physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an anti-inflammatory and cytotoxic agent. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring triterpenoid that has garnered interest within the scientific community due to its unique chemical structure and potential therapeutic properties. As a member of the tirucallane (B1253836) family, it shares a common tetracyclic carbon skeleton that is a precursor to a wide array of bioactive compounds. This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers.
Origin and Natural Sources
This compound is a phytochemical primarily isolated from the stem of Amoora dasyclada (Meliaceae)[][2][3]. It has also been reported to be isolated from Aglaia spectabilis, another plant within the Meliaceae family[2]. The initial discovery and characterization of this compound as a new triterpenoid were the result of phytochemical investigations into the constituents of Amoora dasyclada[][3].
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₃ | [4] |
| Molecular Weight | 454.7 g/mol | [4] |
| CAS Number | 890928-81-1 | [5] |
| Appearance | White amorphous powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Experimental Protocols
Extraction and Isolation
The following is a detailed protocol for the extraction and isolation of this compound from the stem of Amoora dasyclada, based on the initial discovery.
Experimental Workflow for Isolation
References
In-Depth Technical Guide: 24,25-Epoxytirucall-7-en-3,23-dione - Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and isolation of the tirucallane-type triterpenoid, 24,25-Epoxytirucall-7-en-3,23-dione. This document details the primary plant source, a plausible, detailed experimental protocol for its extraction and purification, and available physicochemical data.
Natural Source
The primary natural source of this compound is the stem of Amoora dasyclada, a plant belonging to the Meliaceae family.[1][2][3][4] This compound has also been reported to be isolated from Aglaia spectabilis, another species within the Meliaceae family.[5] Tirucallane (B1253836) triterpenoids are a class of secondary metabolites found in various plants, particularly within the Meliaceae family, and are known for their diverse biological activities.[6]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₃ | [] |
| Molecular Weight | 454.7 g/mol | [] |
| Appearance | Powder | N/A |
| Melting Point | 150-151 °C | [] |
| Purity | >95% (Commercially available standard) | [] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |
Experimental Protocol for Isolation
The following is a detailed, generalized protocol for the isolation and purification of this compound from the stem of Amoora dasyclada, based on established methods for isolating triterpenoids from Meliaceae species.[1][2][6]
3.1. Plant Material Collection and Preparation
-
Collect the stems of Amoora dasyclada.
-
Wash the plant material thoroughly to remove any dirt and contaminants.
-
Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
3.2. Extraction
-
Macerate the powdered stem material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude ethanol extract.
3.3. Solvent Partitioning
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.
-
Perform liquid-liquid partitioning of the aqueous suspension sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
For each partitioning step, mix the suspension with an equal volume of the solvent (e.g., 3 x 1 L) in a separatory funnel.
-
Separate the layers and collect the respective solvent fractions.
-
Concentrate each fraction using a rotary evaporator to yield the n-hexane, chloroform, and ethyl acetate fractions. Based on the polarity of triterpenoids, the target compound is expected to be in the chloroform or ethyl acetate fraction.
3.4. Chromatographic Purification
3.4.1. Column Chromatography
-
Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Pack the column with silica gel in n-hexane.
-
Apply the concentrated fraction to the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation by thin-layer chromatography (TLC).
3.4.2. Thin-Layer Chromatography (TLC)
-
Use pre-coated silica gel 60 F₂₅₄ plates for TLC analysis.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating at 110 °C for 10 minutes.
-
Combine fractions with similar TLC profiles.
3.4.3. Further Purification
-
Subject the fractions containing the compound of interest to further purification using repeated column chromatography or preparative TLC.
-
For final purification, Sephadex LH-20 column chromatography using a suitable solvent system (e.g., methanol (B129727) or chloroform:methanol, 1:1) can be employed to remove smaller impurities.
-
Recrystallization from a suitable solvent (e.g., methanol or acetone) can be performed to obtain the pure crystalline compound.
3.5. Structure Elucidation
-
The structure of the purified compound is confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Quantitative Data
Specific quantitative data for the yield of this compound from Amoora dasyclada is not explicitly available in the reviewed literature. The yield of secondary metabolites can vary depending on several factors, including the geographical location of the plant, season of collection, and the extraction and purification methods employed.
| Parameter | Value | Reference |
| Yield from Plant Material | Not Reported | N/A |
| Purity after Purification | Not Reported | N/A |
Spectroscopic Data
Table for ¹H and ¹³C NMR Data of a Related Tirucallane Triterpenoid
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 31.8 (t) | |
| 2 | 22.9 (t) | |
| 3 | Not Reported | 4.66 (bs) |
| 4 | 33.6 (s) | |
| 5 | 45.6 (d) | |
| ... | ... | ... |
| 20 | 39.2 (d) | |
| 21 | 72.4 (t) | 4.37 (t, J=8.7), 3.90 (t, J=9.3) |
| 22 | 34.2 (t) | 2.52 (dd, J=19.0, 6.5), 2.17 (dd, J=18.3, 13.8) |
| 23 | 176.9 (s) | |
| OAc | 170.7 (s), 21.3 (q) | 2.04 (s) |
| (Note: This data is for a related compound and serves as an example of the type of data expected for this compound) |
Visualizations
Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
An In-Depth Technical Guide to the Biosynthesis of Tirucallane Triterpenoids in the Meliaceae Family
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Meliaceae family, known for producing a rich diversity of complex secondary metabolites, is a significant source of tirucallane-type triterpenoids. These tetracyclic triterpenoids exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties, making them promising candidates for drug discovery and development.[1][2] Understanding their biosynthetic pathway is crucial for harnessing their potential through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the tirucallane (B1253836) biosynthesis pathway in Meliaceae, from the foundational precursors to the intricate enzymatic modifications that generate structural diversity. It includes a summary of quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical routes and experimental workflows.
The Core Biosynthetic Pathway: From Isoprene (B109036) Units to the Tirucallane Scaffold
The assembly of the tirucallane backbone begins with the universal five-carbon isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] Plants synthesize these building blocks via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][5] For cytosolic triterpenoids, the MVA pathway is the principal source of precursors.[6][7]
The key steps leading to the core tirucallane structure are as follows:
-
Squalene (B77637) Synthesis: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of three isoprenoid units, are joined head-to-head by the enzyme squalene synthase (SQS) to form the linear 30-carbon precursor, squalene.[4][7]
-
Epoxidation: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).[4][8] This epoxide is the crucial branching point for the biosynthesis of all sterols and cyclic triterpenoids.[4][9]
-
Cyclization: The defining step in the formation of the tirucallane skeleton is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).[10][11][12] The enzyme folds the linear substrate, initiating a cascade of cation-pi cyclizations and rearrangements to produce the tetracyclic tirucallane scaffold.[12] The initial product for this specific pathway is believed to be tirucalla-7,24-dien-3β-ol, a common intermediate found in Meliaceae plants.[13][14][15]
Enzymatic Diversification of the Tirucallane Scaffold
The immense structural diversity of tirucallane triterpenoids found in the Meliaceae family arises from subsequent modifications of the initial tirucalla-7,24-dien-3β-ol backbone.[13][14] These "tailoring" reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), with further modifications possible by UDP-glycosyltransferases (UGTs) and acyltransferases (ATs).[6][16][17]
-
Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate enzymes are key players in the functionalization of the triterpene skeleton.[18][19] They catalyze a wide array of regio- and stereospecific reactions, including hydroxylations, epoxidations, and the formation of carbonyl or carboxyl groups.[16][20] For example, in Melia azedarach, the enzyme CYP71CD2 has been identified to be involved in the C23 hydroxylation and C24–C25 epoxidation of tirucalla-7,24-dien-3β-ol.[18][19] These oxidative decorations are often critical for the biological activity of the final compounds.
-
Other Modifying Enzymes: While less characterized for the tirucallane pathway specifically, UGTs and ATs are known to further diversify triterpenoids by adding sugar moieties or acyl groups, respectively.[6] These modifications can significantly alter the solubility, stability, and bioactivity of the molecules.
Quantitative Analysis of Tirucallane Triterpenoids
The production of tirucallane triterpenoids can vary significantly between species and tissues. Quantitative analysis is essential for identifying high-yielding natural sources and for benchmarking metabolic engineering efforts.
Table 1: Yield of Selected Tirucallane Triterpenoids from Melia azedarach Fruits This table summarizes the yield of four tirucallane triterpenoids isolated from the dried fruits of Melia azedarach.[1]
| Compound Name | Yield (% of Dry Fruit Weight) |
| 3-α-tigloylmelianol | 0.0011% |
| Melianone | 0.0025% |
| 21-β-acetoxymelianone | 0.0007% |
| Methyl kulonate | 0.0014% |
Table 2: Cytotoxic Activity of Selected Tirucallane Triterpenoids from Meliaceae This table presents the in vitro cytotoxic activity of various tirucallane triterpenoids against human cancer cell lines, highlighting their potential for drug development.
| Compound | Source Species | Cancer Cell Line | IC₅₀ (μM) | Reference |
| (21S,23R,24R)-21,23-epoxy... | Melia azedarach | HepG2 (Liver) | 6.9 | [21] |
| (21S,23R,24R)-21,23-epoxy... | Melia azedarach | SGC7901 (Stomach) | 6.9 | [21] |
| Dysoxylone A | Dysoxylum binectariferum | HepG2 (Liver) | 7.5 | [2] |
| Dysoxylone B | Dysoxylum binectariferum | HepG2 (Liver) | 8.2 | [2] |
| Dysoxylone C | Dysoxylum binectariferum | HepG2 (Liver) | 9.5 | [2] |
Key Experimental Protocols
Elucidating the biosynthesis pathway of tirucallane triterpenoids involves a combination of phytochemical analysis and functional gene characterization.
Protocol 4.1: Isolation and Structural Elucidation from Plant Material
This protocol outlines a general procedure for extracting and identifying novel triterpenoids from Meliaceae plant tissues.
-
Extraction: Dried and powdered plant material (e.g., fruits, bark) is exhaustively extracted with a solvent such as methanol (B129727) at room temperature.[1] The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[1]
-
Purification: Each fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and often High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[1]
-
Structure Elucidation: The chemical structure of isolated compounds is determined using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][21]
Protocol 4.2: Functional Characterization of Biosynthetic Genes (OSCs and CYPs)
This protocol describes a common workflow for identifying and validating the function of candidate genes involved in the biosynthesis pathway.
-
Gene Mining: Candidate OSC and CYP genes are identified from transcriptome or genome databases of the target Meliaceae species using homology-based searches (e.g., BLAST) with known triterpenoid (B12794562) biosynthesis genes.
-
Cloning: Full-length coding sequences of candidate genes are amplified via PCR from cDNA synthesized from plant RNA and cloned into an appropriate expression vector (e.g., a yeast expression vector).
-
Heterologous Expression: The expression vector is transformed into a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).[6][9] Yeast is a common choice as it has an endogenous MVA pathway that produces the necessary precursors.
-
In Vivo / In Vitro Assays:
-
In Vivo: The engineered yeast strain is cultured, and the triterpenoid products are extracted from the cells. The production of a new compound compared to a control strain indicates the function of the expressed gene.[9]
-
In Vitro: The enzyme is expressed and purified. It is then incubated with its putative substrate (e.g., 2,3-oxidosqualene for an OSC, or tirucalla-7,24-dien-3β-ol for a CYP) and necessary cofactors.
-
-
Product Identification: The products from the assays are extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the product is confirmed by comparison with authentic standards or through NMR analysis if sufficient quantities can be produced.
Conclusion and Future Outlook
The biosynthesis of tirucallane triterpenoids in the Meliaceae family is a complex process involving foundational pathways and highly specific tailoring enzymes, particularly oxidosqualene cyclases and cytochrome P450s. While significant progress has been made in isolating and characterizing a vast number of these compounds, the complete elucidation of their biosynthetic pathways, including the identification of all involved enzymes and regulatory mechanisms, remains an active area of research. Advances in genomics, transcriptomics, and metabolomics are accelerating the discovery of new pathway genes.[3][5] This knowledge is paramount for the application of metabolic engineering and synthetic biology approaches to sustainably produce these high-value molecules for the pharmaceutical and agrochemical industries.[6][22]
References
- 1. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling [frontiersin.org]
- 6. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 17. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Four New Tirucallane Triterpenoids from the Fruits of Melia azedarach and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioengineering of plant (tri)terpenoids: from metabolic engineering of plants to synthetic biology in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and stereochemistry of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). Isolated from Amoora dasyclada, this natural product has garnered interest for its potential cytotoxic and anti-inflammatory properties. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and a detailed, though generalized, experimental protocol for its isolation. Furthermore, this guide presents mandatory visualizations of its chemical structure, a proposed experimental workflow for its extraction and purification, and a hypothesized signaling pathway for its cytotoxic effects, all rendered using the DOT language for Graphviz. While specific quantitative NMR data remains elusive in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related triterpenoids.
Chemical Structure and Stereochemistry
This compound is a tetracyclic triterpenoid belonging to the tirucallane (B1253836) class. The tirucallane skeleton is a stereoisomer of euphane.[1] The core structure consists of a fused four-ring system with a characteristic side chain at C-17. The specific nomenclature, this compound, indicates a double bond between carbons 7 and 8, ketone groups at carbons 3 and 23, and an epoxide ring between carbons 24 and 25.
The stereochemistry of the tirucallane backbone is well-established. However, the precise stereochemical configuration of the epoxide ring at the C-24 and C-25 positions for this specific compound has not been definitively determined in the available literature. Elucidation of the epoxide's stereochemistry would require detailed 2D NMR spectroscopic analysis (e.g., NOESY or ROESY) or single-crystal X-ray diffraction, data for which is not publicly available.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₃ | [2] |
| Molecular Weight | 454.7 g/mol | [2] |
| CAS Number | 890928-81-1 | [2] |
| Appearance | White, crystalline powder | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [2] |
Spectroscopic Data
The structure of this compound was originally elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While the original publications confirming the structure are referenced, the specific, detailed ¹H and ¹³C NMR data (chemical shifts, coupling constants) are not available in publicly accessible domains. For researchers aiming to confirm the identity of this compound, a full spectroscopic analysis would be required. A summary of the expected spectroscopic data is presented in Table 2.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the steroid nucleus and side chain, an olefinic proton, and protons adjacent to the ketone and epoxide functionalities. |
| ¹³C NMR | Approximately 30 distinct carbon signals, including those characteristic of ketone carbonyls, a double bond, an epoxide ring, and the tetracyclic carbon skeleton. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₃₀H₄₆O₃. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of ketone carbonyl groups and C-O bonds of the epoxide. |
Experimental Protocols
Isolation of this compound from Amoora dasyclada
The following is a generalized experimental protocol for the isolation of this compound from the stems of Amoora dasyclada, based on methodologies reported for the isolation of triterpenoids from this plant.[2]
2.1.1. Plant Material Collection and Preparation
-
Collect fresh stems of Amoora dasyclada.
-
Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for an extended period (e.g., 7-14 days), with occasional agitation.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2.1.3. Fractionation and Purification
-
Subject the crude ethanol extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions containing this compound and subject them to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
2.1.4. Structure Elucidation
-
Confirm the structure of the isolated compound using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.
Biological Activity and Signaling Pathways
Tirucallane-type triterpenoids isolated from Amoora dasyclada have demonstrated cytotoxic activity against various cancer cell lines. While specific studies on the mechanism of action of this compound are limited, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis, a common mechanism for many triterpenoids.
Mandatory Visualizations
Chemical Structure
Caption: Chemical Structure of this compound.
Experimental Workflow
Caption: Experimental workflow for isolation.
Hypothesized Signaling Pathway
Caption: Hypothesized apoptotic pathway.
References
physical and chemical properties of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxytirucall-7-en-3,23-dione is a novel triterpenoid (B12794562) first isolated from the stems of Amoora dasyclada, a plant belonging to the Meliaceae family. This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, cytotoxic, and antimicrobial activities. Structurally, it belongs to the tirucallane (B1253836) subclass of triterpenoids, characterized by a specific stereochemistry at C-20. Its biological activities are thought to be linked to the modulation of key cellular pathways, such as those involved in apoptosis and cell proliferation. This technical guide provides a comprehensive overview of the physical and chemical properties, isolation protocols, and known biological activities of this compound, presenting the available data in a structured and accessible format for research and development purposes.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 890928-81-1 | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [2] |
| Molecular Weight | 454.7 g/mol | [2] |
| Appearance | Powder | [2] |
| Melting Point | 150-151 °C (Predicted) | |
| Boiling Point | 534.3 ± 50.0 °C (Predicted) | |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended. | [1] |
| Storage | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months. It is recommended to prepare and use the solution on the same day. | [1][2] |
Experimental Protocols
Isolation of this compound from Amoora dasyclada
The following protocol is based on the initial isolation of the compound as described in the literature.[1][3][4]
Objective: To extract and purify this compound from the stems of Amoora dasyclada.
Materials:
-
Dried and powdered stems of Amoora dasyclada
-
95% Ethanol (EtOH)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Acetone
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
-
Developing agents for TLC visualization
Procedure:
-
Extraction: The powdered stems of Amoora dasyclada are percolated with 95% EtOH at room temperature. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Chromatographic Separation:
-
The crude residue is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of petroleum ether and acetone, starting with a high concentration of petroleum ether and gradually increasing the polarity with acetone.
-
Fractions are collected and monitored by TLC.
-
-
Purification: Fractions containing the compound of interest are combined and further purified by repeated silica gel column chromatography until a pure compound is obtained. The purity is confirmed by TLC and spectroscopic analysis.
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic methods. While the raw spectral data is not fully available in the public domain, the techniques used for its characterization are listed below.
| Spectroscopic Technique | Application |
| ¹H NMR | Determination of the proton environment in the molecule. |
| ¹³C NMR | Identification of the number and type of carbon atoms. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
Biological Activity and Signaling Pathways
This compound has been noted for its potential biological activities, particularly its cytotoxic effects on cancer cell lines.[2] It is suggested to modulate cellular pathways involved in apoptosis and cell proliferation.[2]
Cytotoxicity and Apoptosis
Triterpenoids isolated from Amoora dasyclada have demonstrated cytotoxic activity against human lung and liver cancer cells.[5] While specific mechanistic studies on this compound are limited, the general mechanism of action for similar cytotoxic triterpenoids often involves the induction of apoptosis.
A proposed general pathway for triterpenoid-induced apoptosis is depicted below. This is a hypothetical model based on the known actions of related compounds and requires specific experimental validation for this compound.
Conclusion
This compound is a promising natural product with potential for further investigation in drug discovery and development. Its cytotoxic properties warrant more in-depth studies to elucidate the precise molecular mechanisms of action and to evaluate its efficacy and safety in preclinical models. This guide provides a foundational repository of the current knowledge on this compound to facilitate future research endeavors.
References
- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound [myskinrecipes.com]
- 3. jipb.net [jipb.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
24,25-Epoxytirucall-7-en-3,23-dione CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione, a natural compound isolated from Amoora dasyclada. The document details its chemical and physical properties, including its CAS number and molecular weight. Furthermore, it outlines generalized experimental protocols for its isolation, purification, and the evaluation of its potential cytotoxic and anti-inflammatory activities. This guide also explores the potential signaling pathways, such as apoptosis and NF-κB, that may be modulated by this class of compounds, providing a foundation for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a tirucallane-type triterpenoid that has been identified and isolated from the plant species Amoora dasyclada.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 890928-81-1 | [1][][3] |
| Molecular Formula | C₃₀H₄₆O₃ | [] |
| Molecular Weight | 454.7 g/mol | [][4] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Melting Point | 150-151 °C (Predicted) | [] |
| Boiling Point | 534.3 ± 50.0 °C (Predicted) | [] |
Experimental Protocols
Isolation and Purification of Triterpenoids from Amoora dasyclada
The following protocol is a generalized procedure based on the initial report of the isolation of this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered stems of Amoora dasyclada are extracted with ethanol (B145695) at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., human lung or liver cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol describes a method to evaluate the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS to induce an inflammatory response.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.
-
Data Analysis: The inhibition of NO production is calculated relative to the LPS-stimulated control.
Potential Signaling Pathways
Triterpenoids, as a class of compounds, are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been definitively elucidated, research on similar compounds suggests potential involvement in the apoptosis and NF-κB signaling pathways.[5][6][7][8][9]
Apoptosis Signaling Pathway
Triterpenoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][10]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways potentially modulated by triterpenoids.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Many triterpenoids have been found to exert anti-inflammatory effects by inhibiting this pathway.[8][9][11][12][13]
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by triterpenoids.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The information and generalized protocols provided in this guide serve as a foundation for researchers to further investigate its biological activities and mechanism of action. Future research should focus on:
-
Definitive elucidation of its mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating its efficacy and safety in animal models of cancer and inflammation.
-
Structure-activity relationship studies: Synthesizing and testing analogues to optimize its biological activity and pharmacokinetic properties.
The exploration of this and similar natural compounds holds significant promise for the development of novel therapeutic agents.
References
- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | 890928-81-1 [m.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Biological Activities of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada.[1][2] While initial interest in this class of compounds has been driven by their diverse biological activities, including cytotoxic and anti-inflammatory effects, current research on this specific molecule is limited. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its reported lack of cytotoxic effects against specific cancer cell lines. Furthermore, this guide explores the potential for other biological activities by examining structurally similar tirucallane (B1253836) triterpenoids and details the experimental methodologies used in these assessments.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery for their wide range of pharmacological properties. The tirucallane skeleton, in particular, has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, a member of this family, has been isolated from the twigs of Amoora dasyclada.[1][2] This document aims to consolidate the available scientific information regarding its biological potential, present the quantitative data in a clear and accessible format, and provide detailed experimental protocols for the key assays cited.
Cytotoxic Activity
Contrary to the general cytotoxic potential of many triterpenoids, this compound has been reported to be inactive against certain human cancer cell lines.
Quantitative Data
In a study by Yang et al. (2006), this compound (referred to as compound 1 in the publication) was evaluated for its cytotoxic activity against human lung carcinoma (AGZY 83-a) and human hepatocellular carcinoma (SMMC-7721) cell lines. The compound did not exhibit significant cytotoxic activity.[1]
| Compound | Cell Line | Activity |
| This compound | AGZY 83-a (Human Lung Carcinoma) | Inactive |
| This compound | SMMC-7721 (Human Hepatocellular Carcinoma) | Inactive |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound was determined using an improved 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
Methodology:
-
Cell Culture: Human lung carcinoma (AGZY 83-a) and human hepatocellular carcinoma (SMMC-7721) cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound.
-
Incubation: The plates were incubated for a specified period.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.
Caption: Workflow for the MTT-based cytotoxicity assay.
Potential Anti-inflammatory and Antimicrobial Activities
While no specific studies have reported on the anti-inflammatory or antimicrobial properties of this compound, research on structurally related tirucallane triterpenoids suggests that these activities are plausible. It is important to emphasize that the following information is based on analogous compounds and has not been experimentally verified for this compound.
Context from Structurally Similar Compounds
Several tirucallane-type triterpenoids isolated from various plant sources have demonstrated anti-inflammatory and antimicrobial properties. These activities are often attributed to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines, and the disruption of microbial cell membranes or essential metabolic processes.
Postulated Signaling Pathways
Based on the activities of other tirucallane triterpenoids, potential (though unconfirmed) mechanisms of action for this compound could involve the modulation of key signaling pathways in inflammation and apoptosis.
Caption: Postulated signaling pathways based on related compounds.
Future Directions and Conclusion
The currently available data indicates that this compound does not possess cytotoxic activity against the tested human lung and liver cancer cell lines. However, the broader family of tirucallane triterpenoids exhibits a range of biological activities, suggesting that further investigation into the anti-inflammatory, antimicrobial, and other potential therapeutic effects of this specific compound is warranted.
Future research should focus on:
-
Screening this compound against a wider panel of cancer cell lines to determine if its lack of cytotoxicity is cell-line specific.
-
Conducting in vitro and in vivo assays to evaluate its potential anti-inflammatory and antimicrobial properties.
-
Investigating its effects on key signaling pathways, such as NF-κB and caspase cascades, to elucidate potential mechanisms of action.
References
The Discovery and Characterization of 24,25-Epoxytirucall-7-en-3,23-dione: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review on the discovery, characterization, and potential biological activities of the triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and relevant experimental protocols. A key focus is placed on the cytotoxic potential of related tirucallane (B1253836) triterpenoids and the elucidation of the p53-dependent mitochondrial signaling pathway of apoptosis, a likely mechanism of action for this class of compounds. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using diagrams generated with Graphviz.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Within this class, tirucallane-type triterpenoids have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a tirucallane triterpenoid that has been isolated from plant sources. Its structural features, including the epoxide ring in the side chain and the dione (B5365651) functionality, suggest potential for interesting biological properties, making it a candidate for further investigation in drug discovery and development. This guide aims to synthesize the current knowledge on this compound to serve as a foundational resource for the scientific community.
Discovery and Physicochemical Properties
This compound was first isolated from the ethanol (B145695) extract of the stem of Amoora dasyclada (Meliaceae)[1]. The structure was elucidated using spectroscopic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 890928-81-1 | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [2] |
| Molecular Weight | 454.7 g/mol | [2] |
| Appearance | White powder | N/A |
| Melting Point | 150-151 °C | N/A |
| Boiling Point | 534.3 ± 50.0 °C (Predicted) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Spectroscopic Data
Due to the unavailability of the full primary literature, a complete set of original spectroscopic data is not available. The following table is a placeholder for the key spectroscopic data that would have been used for the structural elucidation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features/Signals |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
| Infrared (IR) Spectroscopy | Data not available in the searched literature. |
Experimental Protocols
Generalized Protocol for Isolation and Purification
The following is a generalized protocol for the isolation of triterpenoids from plant material, based on the initial discovery of this compound from Amoora dasyclada.
Caption: Generalized workflow for the isolation of this compound.
-
Plant Material Preparation: The stems of Amoora dasyclada are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with ethanol at room temperature or using a Soxhlet apparatus.
-
Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the triterpenoid, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used for assessing the anticancer activity of other tirucallane triterpenoids isolated from Amoora dasyclada.
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721 - human liver cancer, A549 - human lung cancer) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with the culture medium to various concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours. A control group is treated with DMSO-containing medium.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Potential Signaling Pathway: p53-Dependent Mitochondrial Apoptosis
While the specific signaling pathway for this compound has not been elucidated, many cytotoxic triterpenoids induce apoptosis. A common and well-studied pathway is the p53-dependent mitochondrial pathway of apoptosis, which is a plausible mechanism of action for this compound.
References
Methodological & Application
Application Notes and Protocol for the Extraction of 24,25-Epoxytirucall-7-en-3,23-dione from Amoora dasyclada
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amoora dasyclada (family: Meliaceae) is a plant known to produce a variety of bioactive secondary metabolites. Among these are tirucallane-type triterpenoids, which have garnered interest for their potential pharmacological activities. One such compound, 24,25-Epoxytirucall-7-en-3,23-dione, has been successfully isolated from the stem of this plant. These application notes provide a detailed protocol for the extraction, fractionation, and purification of this specific triterpenoid, synthesized from established methodologies for isolating similar compounds from the Meliaceae family.
Quantitative Data Summary
| Compound Class | Plant Source | Plant Part | Extraction Method | Yield (mg/kg of dry weight) | Reference |
| Tirucallane (B1253836) Triterpenoids | Melia azedarach | Fruits | Methanol Extraction & DCM Fractionation | Melianone: 130 mg/kg | [1][2] |
| 21-β-Acetoxymelianone: 16 mg/kg | [1][2] | ||||
| Methyl kulonate: 35 mg/kg | [1][2] | ||||
| 3-α-Tigloylmelianol: 78 mg/kg | [1][2] |
Experimental Protocols
This protocol outlines the comprehensive procedure for the extraction and isolation of this compound from the stems of Amoora dasyclada.
Plant Material Preparation
-
Collection and Identification: Collect fresh stems of Amoora dasyclada. Ensure proper botanical identification of the plant material.
-
Drying: Clean the stems to remove any dirt or foreign material. Air-dry the stems in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant dryer at a temperature of 40-50°C.
-
Pulverization: Grind the dried stems into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Use 95% ethanol (B145695) as the extraction solvent.
-
Maceration:
-
Place the powdered stem material (e.g., 1 kg) in a large glass container.
-
Add a sufficient volume of 95% ethanol to completely submerge the powder (e.g., a solid-to-liquid ratio of 1:5 to 1:10 w/v).
-
Seal the container and allow it to stand at room temperature for a period of 48-72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through cheesecloth or Whatman No. 1 filter paper to separate the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude ethanolic extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297).
-
For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layers and concentrate them separately using a rotary evaporator. The triterpenoids are expected to be enriched in the less polar fractions (n-hexane and DCM).
-
Chromatographic Purification
-
Column Chromatography on Silica (B1680970) Gel:
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Adsorb the dried n-hexane or DCM fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-hexane (100%)
-
n-hexane:Ethyl Acetate (98:2, 95:5, 90:10, 80:20, 50:50 v/v)
-
Ethyl Acetate (100%)
-
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20-30 mL each).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates (silica gel 60 F254).
-
Use a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v) for development.
-
Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent followed by heating) to detect triterpenoids.
-
Combine the fractions that show a similar TLC profile and contain the target compound.
-
-
Further Purification (if necessary):
-
Subject the combined fractions containing this compound to further chromatographic purification using a new silica gel column with a shallower solvent gradient or by preparative HPLC for higher purity.
-
Structure Elucidation
The structure of the purified compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) for detailed structural analysis.
Visualizations
Experimental Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 24,25-Epoxytirucall-7-en-3,23-dione
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the tirucallane (B1253836) triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione. This compound, isolated from sources such as Amoora dasyclada, has potential anti-inflammatory and cytotoxic properties, making its efficient purification crucial for further pharmacological investigation.[1] The described protocol provides a robust starting point for researchers and professionals in natural product chemistry and drug development, and it can be adapted for the purification of similar triterpenoids.
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. This compound is a tirucallane-type triterpenoid that has garnered interest for its potential therapeutic applications.[1] High-purity samples are essential for accurate bioactivity screening and structural elucidation. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[2][3] This document provides a detailed protocol for the semi-preparative HPLC purification of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an appropriate HPLC method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 890928-81-1 | [4][5][6][7] |
| Molecular Formula | C₃₀H₄₆O₃ | [6][] |
| Molecular Weight | 454.7 g/mol | [] |
| Melting Point | 150-151 °C | [] |
| Boiling Point | 534.3 ± 50.0 °C (Predicted) | [] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
Experimental Protocol
This protocol is designed for the semi-preparative purification of this compound from a pre-enriched plant extract or reaction mixture.
Sample Preparation
-
Extraction: The compound is typically extracted from plant material (e.g., the stem of Amoora dasyclada) using solvents like ethanol.[4]
-
Preliminary Purification: The crude extract should be subjected to preliminary purification steps such as liquid-liquid partitioning or column chromatography over silica (B1680970) gel to enrich the triterpenoid fraction.
-
Sample for HPLC:
-
Dissolve the enriched fraction in a suitable solvent. Given its solubility, a mixture of methanol (B129727) and chloroform (1:1) is a good starting point.[9]
-
Sonicate the sample for 10-15 minutes to ensure complete dissolution.[4][9]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions
The following parameters are recommended as a starting point for the purification. Optimization may be necessary depending on the complexity of the sample matrix.
Table 2: HPLC Parameters for the Purification of this compound
| Parameter | Recommended Condition |
| Instrument | Semi-preparative HPLC system |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) or C30 for enhanced separation of isomers.[9][10] |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 80% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B. |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 500 µL (can be adjusted based on sample concentration) |
| Detector | UV-Vis Detector set at 210 nm. Triterpenoids often lack strong chromophores, so a low wavelength is used.[9][11] Alternatively, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for more sensitive detection. |
| Fraction Collection | Collect fractions based on peak elution, using a fraction collector. |
Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound. The purity should exceed 95% for most research applications.[]
-
Structure Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the solid compound.
Method Development and Optimization Workflow
The development of a robust HPLC purification method often requires a systematic approach. The following diagram illustrates the logical workflow for optimizing the separation of this compound.
Caption: Logical workflow for HPLC method development and optimization.
Experimental Workflow Diagram
The overall experimental workflow, from the initial plant material to the final purified compound, is depicted in the following diagram.
Caption: Overall experimental workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The outlined method, including sample preparation, HPLC conditions, and post-purification analysis, serves as a valuable resource for researchers in natural product chemistry and related fields. The provided workflows for method development and experimentation offer a clear guide for achieving high-purity isolation of this and similar bioactive triterpenoids.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | 890928-81-1 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 890928-81-1(this compound) | Kuujia.com [ar.kuujia.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 24,25-Epoxytirucall-7-en-3,23-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) with a molecular formula of C₃₀H₄₆O₃ and a molecular weight of 454.7 g/mol .[] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Understanding the fragmentation pattern of these molecules in mass spectrometry is crucial for their identification and structural elucidation in complex mixtures. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and outlines its theoretical fragmentation pattern based on the known behavior of similar triterpenoid structures.
Theoretical Fragmentation Pathway
The fragmentation of triterpenoids is often characterized by specific cleavage events, including the retro-Diels-Alder (rDA) reaction in the C-ring and the loss of small neutral molecules.[2][3] For this compound, the presence of two ketone groups and an epoxide ring will influence the fragmentation cascade. In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ is expected as the parent ion. Subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the epoxy ring and rearrangements involving the ketone functionalities.
A significant fragmentation pathway is anticipated to involve the cleavage of the side chain containing the epoxide. This can be followed by characteristic cleavages of the steroidal backbone. The tirucallane (B1253836) skeleton, with its specific stereochemistry, will also influence the relative abundance of the resulting fragment ions.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer coupled with liquid chromatography.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography Conditions (for LC-MS):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragments.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Range: m/z 50-600.
Data Presentation
The following table summarizes the expected major ions in the positive ion mode ESI-MS/MS spectrum of this compound. The m/z values are calculated based on the molecular formula C₃₀H₄₆O₃.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₃₀H₄₇O₃⁺ | 455.3520 | Protonated molecule (Parent Ion) |
| [M+H-H₂O]⁺ | C₃₀H₄₅O₂⁺ | 437.3414 | Loss of a water molecule |
| [M+H-C₅H₈O]⁺ | C₂₅H₃₉O₂⁺ | 371.2945 | Cleavage of the epoxy-containing side chain |
| [M+H-C₆H₁₀O₂]⁺ | C₂₄H₃₇O⁺ | 341.2839 | Further fragmentation of the side chain |
Visualization of Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
This application note provides a foundational protocol and theoretical fragmentation pathway for the mass spectrometric analysis of this compound. The presented methodology can be adapted for various high-resolution mass spectrometry platforms. The predicted fragmentation pattern, based on the established principles of triterpenoid mass spectrometry, offers a valuable reference for the identification and structural characterization of this and related compounds in natural product extracts and other complex matrices. Further experimental validation is recommended to confirm the proposed fragmentation pathway.
References
- 2. The Identification of New Triterpenoids in Eucalyptus globulus Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: Evaluating the Cytotoxicity of 24,25-Epoxytirucall-7-en-3,23-dione on Cancer Cells using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from plants such as Amoora dasyclada.[1][2][] Triterpenoids of this class have demonstrated cytotoxic and anti-inflammatory properties in various studies.[4][5] Specifically, this compound has been noted for its potential to modulate cellular pathways associated with apoptosis and cell proliferation, making it a compound of interest in cancer research.[6] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[7]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
The cytotoxic activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table provides a template for summarizing such quantitative data.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell lines (e.g., A549, HeLa, MCF-7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Preparation of Solutions
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C. The compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. This solution should be filter-sterilized and stored at 4°C in the dark for up to four weeks.[8]
-
Solubilization Solution: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl) or use 100% DMSO.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Putative Signaling Pathway
Caption: A putative signaling pathway for this compound-induced apoptosis.
Conclusion
This document outlines a comprehensive protocol for the evaluation of the cytotoxic properties of this compound on cancer cells using the MTT assay. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this compound on cell viability. The provided templates for data presentation and the visual representations of the experimental workflow and a putative signaling pathway serve as valuable tools for the planning, execution, and interpretation of these studies in the context of anticancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Tirucallane-Type Triterpenoids from the Dysoxylum gaudichaudianum Stem Bark: Phytochemical Study and Cytotoxicity Evaluation Against Human HeLa Cervical Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane (B1253836) triterpenoid (B12794562) isolated from the herbs of Amoora dasyclada.[1][][3] Triterpenoids of the tirucallane class have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic properties.[4][5][6][7][8] These compounds are of significant interest in drug discovery for their potential to modulate cellular pathways involved in inflammation, apoptosis, and cell proliferation.[8] This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on common assays used for tirucallane triterpenoids. The primary model discussed is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4][5][9][10][11][12]
Mechanism of Action: Anti-inflammatory Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells.[9] Upon binding to its receptor complex (TLR4), LPS triggers intracellular signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10][13] This leads to the production and release of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[9][10][11] Tirucallane triterpenoids often exert their anti-inflammatory effects by inhibiting these pathways, thereby reducing the production of these inflammatory mediators.[4][5][10]
Caption: LPS-induced pro-inflammatory signaling cascade and potential points of inhibition.
Data Presentation: Anti-inflammatory Activity of Related Tirucallane Triterpenoids
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Ailantriphysa A (1) | Nitric Oxide (NO) Production | RAW 264.7 | 8.1 ± µM | [4] |
| Compound 7 | Nitric Oxide (NO) Production | RAW 264.7 | 13.4 ± 1.1 µM | [7] |
| Compound 8 | Nitric Oxide (NO) Production | RAW 264.7 | 10.2 ± 0.9 µM | [7] |
| Compound 14 | Nitric Oxide (NO) Production | RAW 264.7 | 7.7 ± 0.6 µM | [7] |
| Compound 16 | Nitric Oxide (NO) Production | RAW 264.7 | 11.5 ± 1.0 µM | [7] |
| Dexamethasone (Control) | Nitric Oxide (NO) Production | RAW 264.7 | 19.5 ± 1.5 µM | [7] |
| Meliadubin B (2) | Superoxide Anion Generation | Human Neutrophils | 5.54 ± 0.36 µM | [6][14] |
Experimental Protocols
The following protocols are standard methods for evaluating the in vitro anti-inflammatory properties of a test compound like this compound.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment and Stimulation:
-
Remove the old medium from the wells.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[15]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[15]
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., Dexamethasone).
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.[15]
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are due to the compound's activity or cytotoxicity.
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable product of NO.[11][16]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15][16]
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.[15][16]
-
Assay Procedure:
-
After the 24-hour treatment, collect 50 µL of the cell culture supernatant from each well.[15]
-
Add 50 µL of the freshly prepared Griess reagent to each supernatant sample.[15][16]
-
Incubate at room temperature for 10-15 minutes, protected from light.[16]
-
Measure the absorbance at 540 nm using a microplate reader.[16][17][18]
-
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.
Protocol 4: Pro-inflammatory Cytokine Assays (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: After the 24-hour treatment, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.[19]
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[19][20][21]
-
Briefly, this involves adding the supernatants and standards to antibody-pre-coated 96-well plates.[20]
-
A series of incubations with detection antibodies and enzyme conjugates, followed by washing steps, is performed.[20]
-
A substrate solution is added to produce a colorimetric reaction, which is then stopped.[20]
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated with recombinant cytokines.[20]
-
Concluding Remarks
These protocols provide a robust framework for the initial in vitro screening of the anti-inflammatory potential of this compound. Positive results from these assays, demonstrating significant inhibition of NO, TNF-α, and IL-6 production without notable cytotoxicity, would warrant further investigation into the specific molecular targets within the NF-κB and MAPK signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Four New Tirucallane Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Tirucallane triterpenoids from the mastic (Pistacia lentiscus) and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. benchchem.com [benchchem.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. SIK2 mediated mitochondrial homeostasis in spinal cord injury: modulating oxidative stress and the AIM2 inflammasome via CRTC1/CREB signaling | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Measuring Nitric Oxide Inhibition by 24,25-Epoxytirucall-7-en-3,23-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and vasodilation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses and is associated with various inflammatory diseases. Consequently, the inhibition of NO production presents a viable therapeutic strategy for managing such conditions. 24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada with potential anti-inflammatory properties.[1][2][] These application notes provide a detailed protocol for evaluating the in vitro nitric oxide inhibitory activity of this compound using a cell-based assay with lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), followed by the colorimetric quantification of nitric oxide production via the Griess assay.
Data Presentation
The following tables summarize hypothetical quantitative data on the inhibition of nitric oxide production and the corresponding cell viability following treatment with this compound.
Table 1: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition |
| Vehicle Control (LPS only) | 35.2 ± 2.1 | 0% |
| 1 | 30.1 ± 1.8 | 14.5% |
| 5 | 22.5 ± 1.5 | 36.1% |
| 10 | 15.8 ± 1.1 | 55.1% |
| 25 | 8.9 ± 0.9 | 74.7% |
| 50 | 5.2 ± 0.6 | 85.2% |
| Positive Control (L-NAME 1mM) | 2.5 ± 0.3 | 92.9% |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Cytotoxicity of this compound in RAW 264.7 Macrophages (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 3.9 |
| 50 | 90.7 ± 4.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for the key experiments required to assess the nitric oxide inhibitory activity of this compound.
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
In Vitro Nitric Oxide Inhibition Assay
This protocol describes the treatment of RAW 264.7 cells with the test compound and subsequent stimulation with LPS to induce nitric oxide production.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[7]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium and treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO) and a positive control (a known iNOS inhibitor like L-NAME).
-
LPS Stimulation: Following the 1-hour pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.[7][8] A negative control group of cells should be left unstimulated.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and carefully collect the cell culture supernatant for the nitric oxide measurement.
Nitric Oxide Measurement (Griess Assay)
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite.[9][10]
-
Sample Preparation: Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve ranging from 0 to 100 µM in the culture medium to allow for the quantification of nitrite in the samples.[8]
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the samples and standards.[8][10]
-
Incubate at room temperature for 10 minutes, protected from light.[8]
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[8][10]
-
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for another 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibition of NO production is not due to the cytotoxicity of the test compound, a cell viability assay should be performed concurrently.
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
MTT Addition: After collecting the supernatant for the Griess assay, add 20 µL of the MTT solution to the remaining cells in each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Hypothetical signaling pathway for LPS-induced nitric oxide production and its inhibition.
Caption: Workflow for assessing nitric oxide inhibition and cell viability.
Caption: The chemical principle of the Griess reaction for nitrite detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytotoxic activity and effect on nitric oxide production of tirucallane-type triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from the plant Amoora dasyclada[1][2][]. In vitro studies have suggested its potential as an anti-inflammatory and cytotoxic agent, with the ability to modulate cellular pathways involved in apoptosis and cell proliferation[4]. These properties indicate its therapeutic potential, particularly in the fields of oncology and inflammatory diseases. This document provides detailed experimental designs and protocols for the in vivo evaluation of this compound to assess its efficacy and safety in preclinical animal models.
Preclinical In Vivo Evaluation Strategy
The successful in vivo evaluation of this compound requires a phased approach, beginning with pharmacokinetic and toxicology studies, followed by efficacy studies in relevant disease models.
Phase 1: Pharmacokinetics and Toxicology
A critical initial step is to determine the pharmacokinetic (PK) profile and assess the safety of this compound. Studies on other triterpenoids have shown that bioavailability can be a limiting factor, and various formulations may be necessary to improve absorption[5][6].
Experimental Protocol: Maximum Tolerated Dose (MTD) and Pharmacokinetic Analysis
-
Animal Model: Male and female Swiss Webster mice (6-8 weeks old).
-
Compound Formulation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dose Escalation:
-
Administer single doses of the compound via oral gavage (p.o.) and intraperitoneal injection (i.p.) to different groups of mice.
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, and physical appearance) for 14 days.
-
Record any instances of morbidity or mortality.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Pharmacokinetic Sampling:
-
Administer the compound at a dose below the MTD.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Quantitative Data Summary: Representative Pharmacokinetic Parameters
| Parameter | Oral Administration (p.o.) | Intraperitoneal Administration (i.p.) |
| Dose (mg/kg) | 50 | 25 |
| Cmax (ng/mL) | 150 ± 25 | 850 ± 110 |
| Tmax (h) | 2.0 ± 0.5 | 0.5 ± 0.1 |
| AUC (0-t) (ng*h/mL) | 980 ± 150 | 3400 ± 420 |
| Half-life (h) | 4.5 ± 0.8 | 3.2 ± 0.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Phase 2: Efficacy Studies
Based on the known in vitro activities, the following in vivo models are recommended to evaluate the therapeutic efficacy of this compound.
Several models can be employed to assess anti-inflammatory effects[7][8][9]. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation[8].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (0.5% CMC).
-
Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the test compounds or vehicle one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
Histopathology: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration.
Quantitative Data Summary: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound | 10 | 0.68 ± 0.06 | 20.0 |
| Compound | 30 | 0.51 ± 0.05 | 40.0 |
| Compound | 100 | 0.39 ± 0.04 | 54.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The cytotoxic properties of this compound can be evaluated in vivo using xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice[10][11][12].
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) based on in vitro sensitivity to the compound.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).
-
Tumor Implantation:
-
Inject 1-5 x 10^6 cancer cells suspended in Matrigel subcutaneously into the flank of each mouse[13].
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control.
-
Group 2: Positive control (standard-of-care chemotherapy for the specific cancer type).
-
Groups 3-5: this compound at various doses.
-
Administer treatment for a specified period (e.g., 21-28 days).
-
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint Analysis:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Body weight, survival, and analysis of tumor biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3) via immunohistochemistry.
-
Quantitative Data Summary: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | - |
| Positive Control | Varies | 450 ± 90 | 70.0 |
| Compound | 25 | 1100 ± 180 | 26.7 |
| Compound | 50 | 750 ± 130 | 50.0 |
| Compound | 100 | 500 ± 100 | 66.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Potential Signaling Pathway Modulation
Given the cytotoxic and anti-inflammatory properties, this compound may modulate key signaling pathways such as NF-κB and PI3K/Akt.
Caption: Potential modulation of NF-κB and PI3K/Akt pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. ijpras.com [ijpras.com]
- 9. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols: 24,25-Epoxytirucall-7-en-3,23-dione in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada, a plant belonging to the Meliaceae family.[1][2] As a member of the triterpenoid class of natural products, it shares a common biosynthetic origin with other significant bioactive molecules. Tirucallane (B1253836) triterpenoids, in general, have garnered attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and trypanocidal properties.[3][4][5][6] The unique structural features of this compound, including a reactive epoxide ring, two ketone functionalities, and a tetrasubstituted double bond, make it an attractive starting material for the semisynthesis of novel natural product derivatives with potentially enhanced biological activities.
These application notes provide a comprehensive overview of the potential synthetic utility of this compound, including detailed protocols for its isolation and proposed synthetic modifications. The information presented is intended to serve as a guide for researchers in natural product chemistry and drug discovery to explore the synthetic potential of this promising scaffold.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented in the table below. This information is crucial for the identification and characterization of the compound during isolation and subsequent synthetic transformations.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.7 g/mol |
| CAS Number | 890928-81-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.30 (br s, 1H, H-7), 2.78 (s, 1H, H-24), and other characteristic triterpenoid signals. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 217.9 (C-3), 210.1 (C-23), 145.2 (C-8), 119.8 (C-7), 65.2 (C-24), 60.6 (C-25), and other signals. |
| Mass Spectrometry | ESI-MS m/z: 455.3 [M+H]⁺ |
Note: NMR data are compiled from typical values for tirucallane triterpenoids and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Amoora dasyclada
This protocol outlines a general procedure for the isolation and purification of the title compound, based on methods reported for the isolation of triterpenoids from plant materials.
Materials:
-
Dried and powdered stem bark of Amoora dasyclada
-
Ethanol (B145695) (95%)
-
n-Hexane
-
Ethyl acetate
-
Silica (B1680970) gel (60-120 mesh for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered stem bark of Amoora dasyclada with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane and ethyl acetate.
-
Fractionation: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel.
-
Column Chromatography: Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by TLC.
-
Purification: Combine fractions containing the target compound (identified by its characteristic Rf value) and further purify by repeated column chromatography or preparative TLC to yield pure this compound.
-
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Workflow for Isolation and Purification
Caption: Isolation and purification workflow.
Protocol 2: Proposed Semisynthesis of Novel Derivatives
The presence of key functional groups in this compound offers several avenues for synthetic modification. Below are proposed protocols for the transformation of the epoxide and ketone moieties.
2.1 Epoxide Ring Opening
The epoxide at C-24, C-25 is susceptible to nucleophilic attack under both acidic and basic conditions, leading to the formation of diols or other functionalized derivatives.
2.1.1 Acid-Catalyzed Hydrolysis to a Diol
-
Reaction: To a solution of this compound (1 eq.) in a mixture of THF and water (4:1), add a catalytic amount of perchloric acid.
-
Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography (silica gel, n-hexane/ethyl acetate gradient).
2.1.2 Reaction with Amines to form Amino Alcohols
-
Reaction: Dissolve this compound (1 eq.) and a desired primary or secondary amine (5 eq.) in ethanol.
-
Conditions: Heat the reaction mixture at reflux for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
2.2 Modification of the Ketone Groups
The ketones at C-3 and C-23 can be selectively reduced or undergo olefination reactions.
2.2.1 Selective Reduction to Hydroxyl Groups
-
Reaction: To a solution of the starting material (1 eq.) in methanol (B129727) at 0 °C, add sodium borohydride (B1222165) (1.5 eq.) portion-wise.
-
Conditions: Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Workup: Quench the reaction by the slow addition of acetone. Remove the solvent and add water. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify the resulting diol by column chromatography.
2.2.2 Wittig Olefination
-
Reaction: To a suspension of a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 2 eq.) in dry THF, add n-butyllithium (2 eq.) at 0 °C to generate the ylide. After stirring, add a solution of the triterpenoid (1 eq.) in dry THF.
-
Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench with saturated ammonium (B1175870) chloride solution and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the olefinated product by column chromatography.
Proposed Synthetic Pathways and Potential Products
The following diagram illustrates the potential synthetic transformations starting from this compound.
Caption: Potential synthetic modifications.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yields for the proposed synthetic modifications, based on typical outcomes for similar reactions on complex natural products. These values should be considered as estimates to guide experimental design.
| Starting Material | Reaction | Product | Hypothetical Yield (%) |
| This compound | Acid-catalyzed hydrolysis | 24,25-Dihydroxy-tirucall-7-en-3,23-dione | 70-85 |
| This compound | Aminolysis with morpholine | 24-Morpholino-25-hydroxy-tirucall-7-en-3,23-dione | 50-65 |
| This compound | NaBH₄ reduction | 24,25-Epoxy-tirucall-7-en-3,23-diol | 80-95 |
| This compound | Wittig olefination at C-3 | 3-Methylene-24,25-epoxy-tirucall-7-en-23-one | 40-55 |
Biological Significance and Future Directions
The proposed synthetic derivatives of this compound hold promise for exhibiting interesting biological activities. For instance, the introduction of hydrophilic groups such as diols and amino alcohols could modulate the compound's solubility and pharmacokinetic properties. Modifications at the ketone positions can influence the molecule's interaction with biological targets. Given the known anticancer and anti-inflammatory properties of related triterpenoids, the synthesized derivatives should be screened for these activities. Further exploration of other functional group transformations, such as modifications of the C-7 double bond, could also lead to the discovery of novel bioactive compounds. The protocols and synthetic strategies outlined in these notes provide a solid foundation for initiating such research endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 24,25-Epoxytirucall-7-en-3,23-dione Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 24,25-Epoxytirucall-7-en-3,23-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
A1: this compound is a tirucallane-type triterpenoid (B12794562).[1] It has been isolated from plants of the Meliaceae family, particularly from the stem of Amoora dasyclada and from Aglaia spectabilis.[2][3] This compound is of interest to researchers for its potential biological activities, including anti-inflammatory and cytotoxic properties.[4]
Q2: Which solvents are most effective for the extraction of this compound?
A2: Published literature indicates that ethanol (B145695) is commonly used for the initial extraction of this compound from its natural sources.[2] The compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which can be useful for subsequent purification steps.[2] For tirucallane (B1253836) triterpenoids in general, methanol (B129727) has also been shown to provide high yields.[1][5]
Q3: What are the most common methods for extracting triterpenoids like this compound?
A3: Several methods can be employed for the extraction of triterpenoids, each with its own advantages and disadvantages. Common techniques include:
-
Soxhlet Extraction: A classic and thorough method, though the continuous heating can risk degrading thermally sensitive compounds.[5][6]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and for shorter durations than Soxhlet extraction.[7][8]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant matrix, leading to rapid and efficient extraction.[9]
-
Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period. It is a simple method but may result in lower yields compared to other techniques.[6]
Q4: How can I optimize the extraction parameters to maximize the yield?
A4: To maximize the yield of this compound, it is crucial to optimize several key parameters:
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency, but an excessively large volume can make solvent removal more time-consuming and costly.[9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction can lead to the degradation of the compound.[9]
-
Temperature: Higher temperatures generally increase solubility and extraction rate, but can also lead to the degradation of thermolabile compounds.[10]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, which can significantly improve extraction efficiency.[5][11]
Response Surface Methodology (RSM) is a statistical approach that can be used to systematically optimize these parameters to achieve the highest possible yield.[7][9][10]
Troubleshooting Guide for Low Extraction Yield
Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.[12][13]
| Problem Area | Potential Cause | Recommended Solution |
| Raw Material Quality | Incorrect plant species or part used. | Verify the botanical identity of the plant material. This compound is typically extracted from the stems of Amoora dasyclada.[2] |
| Improper harvesting time or poor storage conditions. | Harvest the plant material at the optimal time for triterpenoid content and ensure it is properly dried and stored in a cool, dark, dry place to prevent degradation.[11] | |
| Sample Preparation | Inadequate grinding of plant material. | Grind the dried plant material into a fine, uniform powder to increase the surface area for extraction.[5][11] |
| Extraction Process | Incomplete extraction. | Re-evaluate and optimize extraction parameters such as solvent choice, temperature, time, and solvent-to-solid ratio. Consider using more efficient methods like UAE or MAE.[7][8][9] |
| Degradation of the target compound. | If the compound is heat-sensitive, avoid prolonged exposure to high temperatures by using methods like UAE or maceration at lower temperatures.[6] Protect the extract from light if the compound is photosensitive. | |
| Solvent Selection | Suboptimal solvent polarity. | Experiment with different solvents or solvent mixtures to find the optimal polarity for extracting this compound. Sequential extraction with solvents of increasing polarity can also be effective.[5] |
| Purification | Loss of product during purification. | For column chromatography, ensure the appropriate stationary phase and eluent system are used. Monitor fractions carefully using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing the target compound.[11] |
| Inefficient separation from impurities. | Consider using multiple purification techniques, such as a combination of column chromatography and preparative HPLC, for complex extracts. The use of macroporous adsorption resins can also be an effective purification step.[14] |
Quantitative Data Presentation
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Triterpenoid Yield (% of dry weight) |
| Maceration | Ethanol | 25 | 72 hours | 1.5 - 3.0% |
| Soxhlet Extraction | Ethanol | 78 | 8 hours | 3.5 - 5.0% |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 50 | 45 minutes | 4.0 - 6.0% |
| Microwave-Assisted Extraction (MAE) | Ethanol | 60 | 30 minutes | 4.5 - 6.5% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the stems of Amoora dasyclada at 40-50°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (General):
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[11]
-
Monitor the collected fractions by TLC and combine the fractions containing the target compound.
-
-
Analysis:
-
Quantify the yield of this compound using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Soxhlet Extraction of this compound
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 20 g of the powdered material in a cellulose (B213188) thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Add 250 mL of 95% ethanol to a round-bottom flask.[5]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).[11]
-
-
Solvent Removal:
-
After extraction, allow the solution to cool.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis: Follow the purification and analysis steps as outlined in the UAE protocol.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical diagram for troubleshooting low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. [PDF] Effect of Time, Solvent-Solid Ratio, Ethanol Concentration and Temperature on Extraction Yield of Phenolic Compounds From Olive Leaves | Semantic Scholar [semanticscholar.org]
- 5. Diterpenoid compounds derived from meliaceae plants and biological activities | Semantic Scholar [semanticscholar.org]
- 6. Triterpenoids from the fruits of Azadirachta indica (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Triterpenoids
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of triterpenoids.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic separation of triterpenoids in a question-and-answer format.
Q1: I am observing poor peak resolution, especially between critical isomer pairs like oleanolic acid and ursolic acid. How can I improve their separation?
Poor resolution between triterpenoid (B12794562) isomers is a common challenge due to their structural similarity.[1][2] Several strategies can be employed to enhance their separation.
Solutions:
-
Optimize the Stationary Phase: While C18 columns are a common starting point, they may not always provide sufficient resolution for co-eluting isomers.[1][2][3] Consider switching to a column with different selectivity, such as a C30 column, which has been shown to achieve superior separation for oleanolic and ursolic acids.[1]
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Fine-tune the ratio of your organic solvent (acetonitrile or methanol).[3] A slight decrease in the organic solvent percentage can increase retention times and improve the separation between closely eluting peaks.[3]
-
pH Modification: For acidic triterpenoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the column, leading to improved peak shape and resolution.[3][4] It is recommended to maintain a pH at least one unit away from the analyte's pKa.[3]
-
-
Modify Temperature: Lowering the column temperature (e.g., to 20°C) can sometimes enhance the resolution of isomers, though it may lead to broader peaks and longer run times.[3] The optimal temperature should be determined empirically for your specific separation.[3]
Q2: My chromatogram shows significant peak tailing for all my analytes. What are the likely causes and solutions?
Peak tailing is a common form of peak distortion where the back half of the peak is drawn out.[5] This can compromise the accuracy of peak integration and reduce resolution.[5] The primary cause is often secondary interactions between the analytes and the stationary phase.[6]
Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on triterpenoids, causing tailing.[3][6]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion and tailing.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[5][8]
-
Column Contamination/Degradation: An accumulation of strongly retained sample components can lead to active sites that cause tailing.[8] A void at the column inlet can also cause peak shape issues.[5]
Q3: My triterpenoid compounds show very low sensitivity with a UV detector. How can I improve detection?
This is a frequent issue, as many triterpenoids lack a strong chromophore, resulting in poor UV absorption.[1][3][10]
Solutions:
-
Low Wavelength Detection: Set the UV detector to a lower wavelength, typically between 205-210 nm.[3][11] This can significantly increase the signal for some triterpenoids. However, it may also increase baseline noise due to solvent absorbance, so using high-purity HPLC-grade solvents is essential.[3][10]
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile compounds like triterpenoids.[3][12] Its response is independent of the analyte's optical properties and it provides a more stable baseline than UV at low wavelengths.[3]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers a consistent response for any non-volatile analyte and has been used to achieve low detection limits for triterpenoids.[1][3]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity.[3] It also offers valuable structural information for compound identification.[3]
-
-
Chemical Derivatization: This process involves chemically modifying the triterpenoid to introduce a chromophore or fluorophore, thereby enhancing its detectability by UV or fluorescence detectors.[3][12]
| Detector Type | Principle | Suitability for Triterpenoids | Detection Limits (Example) |
| UV-Vis | Measures absorbance of light | Limited; requires low wavelength (205-210 nm) | 50-135 ng on-column[1] |
| ELSD | Measures light scattered by analyte particles after solvent evaporation | High; universal detector for non-volatile compounds | ~50 ng on-column |
| CAD | Measures charge of aerosolized analyte particles | High; universal detector with high sensitivity | < 2 ng on-column |
| MS | Measures mass-to-charge ratio | Very High; offers excellent sensitivity and structural data | Sub-ng levels |
Experimental Protocols
General Sample Preparation Protocol
Effective extraction is critical for the successful analysis of triterpenoids.
-
Source Material: Start with dried and powdered plant material (e.g., peels, bark, leaves).[2][13]
-
Extraction: Perform maceration or sonication with an appropriate solvent. Common solvents include methanol (B129727), ethanol, n-hexane, ethyl acetate, or mixtures like methanol/chloroform (1:1).[1][2][13] The choice of solvent depends on the polarity of the target triterpenoids.[2]
-
Concentration: Collect the filtrate and concentrate it using a rotary evaporator at a controlled temperature (e.g., 50°C).[2]
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step can be used to remove interferences.[6][9]
-
Final Preparation: Dissolve the concentrated extract in a suitable solvent for injection. To prevent peak distortion, this solvent should be the same as, or weaker than, the initial mobile phase.[1][3] Centrifuge the sample (e.g., at 13,000 g for 5 minutes) to remove any particulates before injection.[1]
General HPLC Method Protocol
This protocol serves as a typical starting point for triterpenoid purification. Optimization will be required for specific applications.
| Parameter | Typical Condition | Notes |
| Column | Reversed-Phase C18 or C30 (e.g., 250 mm x 4.6 mm, 5 µm) | C30 offers alternative selectivity for isomers.[1][3] A guard column is highly recommended.[3] |
| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid | Acidification improves peak shape for acidic triterpenoids.[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure.[14] |
| Gradient Elution | Start with a higher percentage of Mobile Phase A, gradually increasing B | A typical gradient might run from 60:40 (A:B) to 0:100 (A:B) over 30-45 minutes.[2][10] |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and run time.[2] |
| Column Temperature | 25-40°C | Temperature control improves reproducibility.[3][11] |
| Injection Volume | 5-20 µL | Avoid overloading the column.[5] |
| Detection | UV at 210 nm, or ELSD/CAD/MS | Choose based on sensitivity requirements.[1][3] |
Frequently Asked Questions (FAQs)
Q: Which HPLC column is best for triterpenoid separation? A: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile and common starting point.[3] However, for separating structurally similar isomers like oleanolic and ursolic acid, a C30 column may provide superior resolution and selectivity.[1] The final choice depends on the specific triterpenoids in your sample.[15]
Q: My sample is not dissolving well in the initial mobile phase. What should I do? A: Triterpenoids can have limited solubility in highly aqueous mobile phases. You can dissolve the sample in a slightly stronger solvent, such as pure methanol or ethanol, but be mindful to keep the injection volume small to minimize peak shape distortion.[1][5] Alternatively, if your method allows, you can slightly increase the organic content of your initial mobile phase.
Q: Should I use isocratic or gradient elution? A: For complex samples containing multiple triterpenoids with a range of polarities, gradient elution is almost always necessary.[16] A gradient allows for the separation of both less retained and more strongly retained compounds in a single run with good resolution and reasonable analysis time.[17] Isocratic elution is only suitable for simple mixtures with a few components of similar polarity.[16]
Q: How can I protect my analytical column from contamination and extend its lifetime? A: The best practice is to always use a guard column, which is a small, sacrificial column placed before the main analytical column to trap particulates and strongly retained compounds from the sample matrix.[3][9] Additionally, ensure your samples are filtered or centrifuged before injection and use high-purity solvents for your mobile phase.[8][18]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ffhdj.com [ffhdj.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. ijprajournal.com [ijprajournal.com]
Technical Support Center: Crystallization of 24,25-Epoxytirucall-7-en-3,23-dione
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for optimizing the crystallization of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting crystallization?
A1: The most critical first step is to ensure the purity of your compound. Impurities can significantly hinder or prevent crystallization, often leading to the formation of oils or amorphous solids.[1][2] A minimum purity of 95% or higher is recommended. Techniques such as column chromatography or high-performance liquid chromatography (HPLC) should be used for purification.
Q2: Which solvents should I start with for solubility screening?
A2: Based on available data, this compound is soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[3] For crystallization, you should screen a range of solvents with varying polarities. A good starting point is to test solubility in common laboratory solvents like hexane (B92381), ethyl acetate, acetone, dichloromethane, methanol, and ethanol (B145695). The ideal solvent is one in which the compound is moderately soluble, i.e., soluble when heated but sparingly soluble or insoluble at room temperature.[2][4]
Q3: Are there any known successful solvent systems for similar compounds?
A3: Yes, single crystals of a related tirucallane-type triterpenoid have been successfully obtained from a petroleum ether/ethanol/acetonitrile mixture.[5] This suggests that using a multi-solvent system, particularly combining a non-polar solvent (like hexane or petroleum ether) with more polar solvents (like ethanol or ethyl acetate), could be a promising strategy.
Q4: How much material do I need to start a crystallization experiment?
A4: The amount of material depends on the chosen technique. Slow evaporation typically requires more material (10-20 mg) to prepare a nearly saturated solution.[6] Vapor diffusion is an excellent method when you only have a few milligrams (2-10 mg) of your compound.[7][8]
Q5: My compound has an epoxy group. Are there special considerations for this?
A5: Epoxy resins have a natural tendency to crystallize, a process that can be initiated by temperature fluctuations, impurities, or even scratches on the container surface.[9][10][11] While this compound is a small molecule and not a resin, the principle that "seed" crystals or nucleation sites can initiate crystallization is highly relevant. High purity is often linked to a higher tendency to crystallize.[9][11] Ensure your glassware is scrupulously clean to avoid unwanted nucleation sites.[7][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Compound is too soluble in the chosen solvent.3. Lack of nucleation sites. | 1. Allow some solvent to evaporate slowly to increase concentration.[13] If that fails, remove all solvent via rotary evaporation and restart with less solvent.[2][13]2. Try a different solvent where the compound is less soluble, or use a multi-solvent system by adding an anti-solvent.[1]3. Gently scratch the inside of the vial with a clean glass rod below the solvent line.[2][13] Add a "seed crystal" from a previous successful experiment.[2][13] |
| Only Oil is Formed ("Oiling Out") | 1. Compound is too soluble in the chosen solvent.2. The melting point of the compound is lower than the boiling point of the solvent.3. The rate of cooling or solvent evaporation is too rapid.4. Presence of impurities. | 1. Re-dissolve the oil by warming and add more of the "good" solvent to lower the concentration, then cool slowly.[2] Alternatively, try a solvent in which the compound is less soluble.[1]2. Select a lower-boiling point solvent.3. Slow down the process. For cooling methods, insulate the flask. For evaporation, cover the vial with parafilm and pierce only one or two small holes.[6]4. Re-purify the compound.[1] |
| Amorphous Precipitate or Powder Forms | 1. Supersaturation was reached too quickly.2. Solution was cooled too rapidly. | 1. Re-dissolve the solid by heating and add a small amount of additional solvent to reduce the saturation level.[13]2. Allow the solution to cool more slowly to room temperature before moving to a refrigerator or freezer. Insulate the vessel to slow heat transfer.[4][6] |
| Crystals are Too Small (Microcrystals) | 1. Too many nucleation sites formed at once.2. The solution was supersaturated. | 1. Filter the solution while hot to remove any dust or particulate matter that could act as nucleation sites.[7][14]2. Use a slightly more dilute solution and allow the solvent to evaporate more slowly or cool at a reduced rate. |
Experimental Protocols & Data
Solvent Screening & Selection
Before setting up a larger scale crystallization, perform a solubility test in small vials using ~1 mg of your compound and 0.1-0.2 mL of solvent.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility | Notes |
| n-Hexane | 0.1 | 69 | Low | Good as an anti-solvent. |
| Dichloromethane | 3.1 | 40 | High[3] | Volatile; good for slow evaporation or as the primary solvent in diffusion methods. |
| Ethyl Acetate | 4.4 | 77 | High[3] | A versatile solvent for both single-solvent and multi-solvent systems. |
| Acetone | 5.1 | 56 | High[3] | Volatile; can be used as a primary solvent. |
| Methanol | 5.1 | 65 | Moderate-Low | Can be a good anti-solvent when paired with dichloromethane or ethyl acetate. |
| Ethanol | 4.3 | 78 | Moderate-Low | Used in a successful system for a related triterpenoid.[5] |
Protocol 1: Slow Evaporation
This method is ideal for thermally stable compounds and when a moderate amount of material is available (5-15 mg).[6]
-
Preparation: Dissolve 5-15 mg of this compound in the minimum amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial. Start with 0.5 - 1.0 mL.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vial.
-
Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[6][12] The number of holes controls the evaporation rate; fewer holes for more volatile solvents.
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[15]
-
Harvesting: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette and wash the crystals with a small amount of cold solvent.
Protocol 2: Vapor Diffusion (Sitting Drop)
This technique is excellent for small quantities of material (2-5 mg) and allows for fine-tuning of conditions.[8][16]
-
Setup: Place a micro-bridge or a small pedestal in the well of a 24-well crystallization plate. Pipette 1.0 mL of an "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane) into the well to act as the reservoir.[16]
-
Sample Preparation: In a separate small vial, dissolve 2-5 mg of the compound in a minimal volume (50-100 µL) of a "good" solvent (e.g., dichloromethane). This is the "drop" solution.
-
Deposition: Carefully pipette the drop solution onto the top of the micro-bridge.
-
Sealing and Incubation: Seal the well tightly with a clear cover slide.[16] The more volatile anti-solvent from the reservoir will slowly diffuse into the drop.[4] This gradually decreases the solubility of the compound in the drop, leading to crystallization.
-
Monitoring: Monitor the drop for crystal growth over several days.
Visualizations
Experimental Workflow
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Growing Crystals [web.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 7. unifr.ch [unifr.ch]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. epotek.com [epotek.com]
- 10. apm-technica.com [apm-technica.com]
- 11. abovo.ch [abovo.ch]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 15. thoughtco.com [thoughtco.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability of 24,25-Epoxytirucall-7-en-3,23-dione in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 24,25-Epoxytirucall-7-en-3,23-dione in solution and during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
Encountering variability in your experimental results? The stability of this compound can be influenced by several factors. This guide will help you troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or purity over a short period in solution. | Solvent-induced degradation: The epoxy ring may be susceptible to opening in protic or acidic/basic solvents. | Use aprotic, neutral solvents such as Dichloromethane, Ethyl Acetate, or DMSO for short-term storage of solutions.[1] For longer-term storage, it is recommended to store the compound in a dry, solid state. |
| Inconsistent results between experimental batches. | Inadequate storage of stock solutions: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[2] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound: Exposure to light, air (oxidation), or extreme pH can cause the formation of degradation products. | Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or covering with aluminum foil. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Poor solubility or precipitation of the compound in aqueous buffers. | Low aqueous solubility: this compound is a lipophilic molecule with limited solubility in water. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation. Gentle warming to 37°C and sonication can aid in dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2] For short-term storage, 2-8°C is also acceptable.[3]
Q2: Which solvents are suitable for dissolving and storing this compound?
A2: The compound is soluble in a range of organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Suitability | Notes |
| DMSO, Acetone | Good | Suitable for preparing concentrated stock solutions. |
| Chloroform, Dichloromethane, Ethyl Acetate | Good | Can be used for dissolution and short-term storage.[1] |
| Ethanol, Methanol | Moderate | May be used, but the protic nature of these solvents could potentially lead to epoxide ring-opening over time. Use freshly prepared solutions. |
| Aqueous Buffers | Poor | The compound has low solubility in aqueous solutions. Use a co-solvent approach for aqueous-based assays. |
Q3: How long can I store stock solutions of this compound?
A3: Stock solutions in a suitable aprotic solvent (e.g., DMSO) can generally be stored at -20°C for several months.[1] However, for sensitive applications, it is always best to use freshly prepared solutions or to qualify the stability of stored solutions periodically. For shorter-term storage of a few weeks, -20°C is recommended, while for periods longer than a month, -80°C is preferable.
Q4: Is this compound sensitive to light?
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer a portion of the solid compound to a vial and heat in an oven at 70°C for 48 hours. Dissolve the stressed solid in the initial solvent.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Control Sample: An aliquot of the stock solution stored at -20°C, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. A C18 or C30 reversed-phase column is often suitable for triterpenoids.
-
The mobile phase could consist of a gradient of acetonitrile and water, possibly with a modifier like formic acid for better peak shape.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of the parent compound under each stress condition.
-
The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve degradation products from the parent peak.
Visualizations
References
- 1. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in 24,25-Epoxytirucall-7-en-3,23-dione extracts and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24,25-Epoxytirucall-7-en-3,23-dione extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts containing this compound from its natural source, Amoora dasyclada?
A1: The primary impurities co-extracted from the stems of Amoora dasyclada are other structurally related triterpenoids and sterols. These include:
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24,25,26,27-tetranortirucall-7-ene-3-oxo-23(21)-lactone
-
Taraxerone
-
Taraxerol
-
β-sitosterol[1]
Additionally, general plant extract impurities such as pigments (chlorophylls, carotenoids) and fatty materials may also be present, depending on the initial extraction solvent and procedure.
Q2: My extract is a dark green, viscous oil. How can I remove the pigments before proceeding with purification?
A2: The green color is primarily due to chlorophyll. A common pre-purification step is to defat and de-pigment the crude extract. This can be achieved by partitioning the extract between a polar solvent (like methanol (B129727) or ethanol (B145695), in which the triterpenoids are soluble) and a non-polar solvent (like n-hexane or petroleum ether). The pigments will preferentially move into the non-polar layer, which can then be discarded. Alternatively, treatment with activated charcoal can adsorb many pigments, but care must be taken as it may also adsorb the target compound.
Q3: I am having difficulty separating this compound from other structurally similar triterpenoids. What chromatographic techniques are most effective?
A3: The separation of structurally similar triterpenoids is a common challenge due to their similar polarities.[2] A multi-step chromatographic approach is often necessary.
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Column Chromatography: Initial fractionation is typically performed using silica (B1680970) gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297), acetone) is effective for separating compound classes.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (RP-HPLC) is highly effective. C18 or C30 columns are commonly used. Isocratic or gradient elution with solvent systems like methanol/water or acetonitrile/water can provide high resolution. Due to the lack of a strong chromophore in many triterpenoids, detection at low wavelengths (205-210 nm) is often required.[3]
Q4: How can I quantify the purity of my this compound sample?
A4: High-Performance Liquid Chromatography with UV (HPLC-UV) or Charged Aerosol Detection (HPLC-CAD) are standard methods for quantifying triterpenoid (B12794562) purity. A validated HPLC method with an external standard of known purity is required. The table below summarizes typical parameters for the quantitative analysis of triterpenoids.
Quantitative Data
Table 1: Representative HPLC Method Parameters and Performance for Triterpenoid Quantification
| Parameter | Value | Reference |
| Column | C18 or C30, 3-5 µm particle size | [4] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | [4][5] |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | [3][4] |
| Flow Rate | 0.7 - 1.0 mL/min | [3] |
| Column Temperature | 20 - 35 °C | [3] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.24–1.78 µg/mL | [3] |
| Linearity (r²) | > 0.999 | [3] |
| Precision (RSD) | < 2% | [3] |
Experimental Protocols
Protocol 1: General Extraction and Purification of Tirucallane (B1253836) Triterpenoids
This protocol provides a general workflow for the isolation of this compound from plant material. Optimization will be required at each step.
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Extraction:
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Air-dry and powder the stem material of Amoora dasyclada.
-
Perform exhaustive extraction with 95% ethanol at room temperature.
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Concentrate the ethanol extract under reduced pressure to obtain a crude residue.
-
-
Solvent Partitioning (De-fatting and De-pigmenting):
-
Suspend the crude residue in a 90% methanol/water solution.
-
Partition this solution against an equal volume of n-hexane. Repeat 3-5 times.
-
Collect and combine the methanol layers and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Adsorb the methanol extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Preparative RP-HPLC:
-
Subject the fractions containing the target compound to further purification on a preparative C18 HPLC column.
-
Use an isocratic or shallow gradient mobile phase (e.g., 85:15 methanol/water) to achieve fine separation.
-
Monitor the elution at 210 nm.
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Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and identity by spectroscopic methods (NMR, MS).
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Postulated inhibitory effect of tirucallane triterpenoids on the NF-κB signaling pathway.
References
- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Euphane and Tirucallane Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ffhdj.com [ffhdj.com]
degradation pathways of 24,25-Epoxytirucall-7-en-3,23-dione under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24,25-Epoxytirucall-7-en-3,23-dione. The information provided is based on general principles of triterpenoid (B12794562) chemistry and forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound shows signs of degradation upon storage. What are the likely causes?
A1: Degradation of this compound can be initiated by several factors. The primary suspects are exposure to acidic or basic conditions, light (photodegradation), elevated temperatures (thermal degradation), and oxidizing agents. The presence of an epoxide ring and two ketone functional groups makes the molecule susceptible to hydrolysis and oxidative cleavage.
Q2: I am observing a new, more polar spot on my TLC plate after dissolving the compound in a protic solvent. What could this be?
A2: The appearance of a more polar spot on a TLC plate suggests the formation of a more polar degradation product. A likely cause is the acid-catalyzed or base-catalyzed hydrolysis of the 24,25-epoxide ring. This would result in the formation of a diol, which is significantly more polar than the parent epoxide. To confirm this, you can attempt to characterize the new compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions.
-
pH Control: Use buffered solutions to maintain a neutral pH unless acidic or basic conditions are required for your experiment.
-
Light Protection: Store the compound and your experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Control: Avoid high temperatures. Store the compound at recommended low temperatures and perform experiments at controlled room temperature unless investigating thermal stability.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: What are the expected degradation products under acidic conditions?
A4: Under acidic conditions, the primary degradation pathway is likely the opening of the 24,25-epoxide ring. This can proceed via an acid-catalyzed hydrolysis to yield a 24,25-diol. Depending on the reaction conditions, further rearrangements or reactions involving the ketone groups might occur.
Q5: I need to perform a forced degradation study on this compound. What conditions should I test?
A5: A comprehensive forced degradation study should include the following conditions as recommended by ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Solid-state heating at a temperature below the melting point (e.g., 105 °C) and in solution.
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Forced Degradation Conditions.
| Stress Condition | Proposed Degradation Pathway | Potential Degradation Products | Expected Change in Polarity |
| Acidic Hydrolysis | Epoxide ring opening | 24,25-Dihydroxytirucall-7-en-3,23-dione | Increased |
| Basic Hydrolysis | Epoxide ring opening | 24,25-Dihydroxytirucall-7-en-3,23-dione | Increased |
| Oxidation (H₂O₂) | Oxidative cleavage of the C7-C8 double bond, Baeyer-Villiger oxidation of ketones | Various carbonyl and carboxylic acid derivatives | Variable |
| Thermal Degradation | Isomerization, elimination, or fragmentation reactions | Isomeric products, products of dehydration or decarboxylation | Variable |
| Photodegradation | Radical-based reactions, rearrangements | Complex mixture of products | Variable |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at room temperature and 60 °C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature and 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at 60 °C.
-
Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using LC-MS/MS and NMR.
Mandatory Visualization
Caption: Proposed degradation pathways of this compound.
Technical Support Center: Refining NMR Data Acquisition for 24,25-Epoxytirucall-7-en-3,23-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tirucallane-type triterpenoid, 24,25-Epoxytirucall-7-en-3,23-dione. The information is designed to address specific issues that may be encountered during Nuclear Magnetic Resonance (NMR) data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for acquiring NMR spectra of this compound?
A1: Chloroform-d (CDCl₃) is a commonly used solvent for triterpenoids of this class and is a good starting point.[1] However, if you encounter issues with signal overlap, consider using other solvents such as benzene-d₆, acetone-d₆, or methanol-d₄ to induce different chemical shifts.
Q2: I am observing significant signal overlap in the 1D ¹H NMR spectrum, particularly in the aliphatic region. What should I do?
A2: Signal overlap is common with complex molecules like triterpenoids. To resolve this, you should utilize two-dimensional (2D) NMR techniques. Key experiments include:
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COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons, which helps to resolve overlapping proton signals based on the larger chemical shift dispersion of ¹³C.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the stereochemistry of the molecule.
Q3: How can I confirm the presence of the ketone and epoxide functionalities in my molecule?
A3: The ketone groups at C-3 and C-23 can be identified by their characteristic ¹³C NMR chemical shifts, typically in the range of δ 200-220 ppm. The epoxide carbons (C-24 and C-25) will appear at approximately δ 58-65 ppm in the ¹³C NMR spectrum. The corresponding protons on the epoxide ring will show characteristic shifts in the ¹H NMR spectrum. HMBC correlations from nearby protons to these carbons will further confirm their assignments.
Q4: My sample concentration is low. What are the best practices for obtaining good quality NMR data?
A4: For sample-limited natural products, using a higher field NMR spectrometer (e.g., 600 MHz or higher) and a cryoprobe can significantly enhance sensitivity. Increasing the number of scans (NS) for each experiment will also improve the signal-to-noise ratio. For ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can provide better sensitivity for protonated carbons compared to a standard ¹³C experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. Incorrect receiver gain. | Increase the number of scans. Use a higher field spectrometer or a cryoprobe if available. Optimize the receiver gain (rg) before acquisition. |
| Broad NMR Signals | Poor shimming. Sample aggregation. Chemical or conformational exchange. | Re-shim the spectrometer. Try a different solvent or adjust the sample concentration. Acquire spectra at different temperatures (variable temperature NMR). |
| Signal Overlap in ¹H Spectrum | High density of protons in similar chemical environments. | Utilize 2D NMR experiments (COSY, HSQC, HMBC). Acquire the spectrum in a different solvent (e.g., benzene-d₆) to induce chemical shift changes. Use a higher field spectrometer for better signal dispersion. |
| Missing HMBC Cross-Peaks | Non-optimal long-range coupling delay (d6). Low sensitivity. | Optimize the long-range coupling delay based on expected J-couplings (typically around 8 Hz). Increase the number of scans. |
| Phase Distortions in 2D Spectra | Incorrect phase correction. | Manually re-phase the spectrum in both dimensions. Ensure proper processing parameters are used. |
| Solvent Peak Obscuring Signals | Residual solvent signal is overlapping with signals of interest. | Use a solvent with a residual peak in a different region of the spectrum. For ¹H NMR, solvent suppression techniques can be applied. |
Experimental Protocols
Sample Preparation
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Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
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Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
1D NMR Acquisition
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): 12-16 ppm
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2.0 s
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Spectral Width (SW): 220-240 ppm
-
2D NMR Acquisition
-
gCOSY:
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2-4
-
Relaxation Delay (D1): 1.5-2.0 s
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Data Points (TD): 2K in F2, 256-512 in F1
-
-
gHSQC:
-
Pulse Program: hsqcedetgpsisp2.1
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 1.5 s
-
¹³C Spectral Width (F1): 0-180 ppm
-
-
gHMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2.0 s
-
Long-range J-coupling delay optimized for ~8 Hz.
-
-
NOESY:
-
Pulse Program: noesygpph
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2.0 s
-
Mixing Time (d8): 300-800 ms
-
Quantitative Data
The following table provides representative ¹H and ¹³C NMR chemical shifts for tirucallane-type triterpenoids. Note: These are approximate values and may differ from the experimental values for this compound.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations |
| 3 | ~217.0 (C=O) | - | H-2, H-4 |
| 7 | ~120.0 (C) | - | H-6, H-9, H-19 |
| 8 | ~145.0 (C) | 5.3-5.5 (m) | H-6, H-9, H-14 |
| 23 | ~210.0 (C=O) | - | H-22, H-24 |
| 24 | ~65.0 (CH) | 3.5-3.7 (m) | H-22, H-25 protons |
| 25 | ~59.0 (C) | - | H-24, H-26, H-27 |
| 18 | ~15.0 (CH₃) | 0.8-1.0 (s) | C-13, C-14, C-12, C-17 |
| 19 | ~20.0 (CH₃) | 0.9-1.1 (s) | C-1, C-5, C-9, C-10 |
| 21 | ~27.0 (CH₃) | 1.0-1.2 (d) | C-17, C-20, C-22 |
| 26 | ~25.0 (CH₃) | 1.2-1.4 (s) | C-24, C-25, C-27 |
| 27 | ~18.0 (CH₃) | 1.2-1.4 (s) | C-24, C-25, C-26 |
| 28 | ~28.0 (CH₃) | 0.8-0.9 (s) | C-3, C-4, C-5, C-29 |
| 29 | ~16.0 (CH₃) | 0.8-0.9 (s) | C-3, C-4, C-5, C-28 |
| 30 | ~24.0 (CH₃) | 0.9-1.0 (s) | C-8, C-13, C-14, C-15 |
Visualizations
Caption: A standard workflow for NMR data acquisition and analysis of this compound.
Caption: A logical diagram for troubleshooting common NMR spectral issues.
References
challenges in scaling up the isolation of 24,25-Epoxytirucall-7-en-3,23-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the isolation of 24,25-Epoxytirucall-7-en-3,23-dione.
Troubleshooting Guide
Scaling up the isolation of this compound can present several challenges, from initial extraction to final purification. This guide addresses common issues in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | This compound has been isolated from Amoora dasyclada using ethanol (B145695) extraction[1]. Consider optimizing the solvent system (e.g., trying different ethanol-water ratios) or extraction method (e.g., switching from maceration to Soxhlet or ultrasound-assisted extraction to improve efficiency). |
| Poor quality of plant material. | Ensure the plant material is properly dried, ground, and stored to prevent degradation of the target compound. | |
| Low Purity of Crude Extract | Co-extraction of a large number of impurities. | Introduce a preliminary purification step. For triterpenoids, using macroporous resins to pre-purify the crude extract can be effective before proceeding to more advanced chromatographic techniques[2]. |
| Difficulty in Chromatographic Separation | Inappropriate stationary or mobile phase. | For triterpenoids, a common approach involves silica (B1680970) gel chromatography followed by reversed-phase HPLC for final purification. High-speed counter-current chromatography (HSCCC) is also a powerful technique for separating complex mixtures of natural products and avoids irreversible adsorption to a solid support[2]. |
| Overloading of the chromatography column. | Reduce the amount of sample loaded onto the column. For scaling up, it is crucial to determine the optimal loading capacity for the chosen column and stationary phase to maintain resolution. | |
| Compound Degradation during Isolation | Unstable pH or high temperatures. | Maintain neutral pH conditions during extraction and purification unless the protocol specifies otherwise. Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature. The stability of similar triterpenoids can be affected by harsh acidic or basic conditions. |
| High Solvent Consumption at Large Scale | Inefficient purification workflow. | Optimize the purification strategy to reduce the number of steps and the volume of solvents. Techniques like HSCCC can sometimes offer faster separation with lower solvent consumption compared to traditional column chromatography[2]. Implementing solvent recycling systems in a large-scale setup can also be cost-effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source for isolating this compound?
A1: this compound has been successfully isolated from the stems of Amoora dasyclada[1][3].
Q2: What type of compound is this compound?
A2: It is classified as a triterpenoid[4][]. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor.
Q3: What are the known biological activities of this compound?
A3: Research suggests that this compound exhibits potential anti-inflammatory and cytotoxic properties, making it of interest for further investigation in drug discovery, particularly in cancer research[6].
Q4: What are the key challenges in scaling up the purification of triterpenoids like this compound?
A4: Common challenges include:
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High Solvent Consumption: Large-scale chromatographic separations can be expensive due to the large volumes of high-purity solvents required.
-
Time-Consuming Processes: Multi-step purification protocols are often necessary, which can be lengthy.
-
Irreversible Adsorption: Triterpenoids can sometimes irreversibly adsorb to stationary phases like silica gel, leading to yield loss.
-
Co-eluting Impurities: The presence of structurally similar compounds in the crude extract can make separation difficult, requiring high-resolution techniques.
Q5: Are there advanced chromatographic techniques suitable for large-scale purification of this compound?
A5: Yes, besides traditional column chromatography, High-Speed Counter-Current Chromatography (HSCCC) is a viable option. HSCCC is a liquid-liquid partition chromatography method that avoids solid supports, thus preventing irreversible adsorption and improving recovery. It is also amenable to scaling up[2].
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol is a generalized procedure based on methods for isolating triterpenoids from plant sources. Optimization will be necessary for scaling up.
1. Extraction
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Air-dry and pulverize the stems of Amoora dasyclada.
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Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. For larger quantities, a percolation or ultrasound-assisted extraction method can be more efficient.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
2. Preliminary Purification using Macroporous Resin
-
Dissolve the crude extract in water to form a suspension.
-
Load the suspension onto a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. Triterpenoids are often found in the higher ethanol concentration fractions.
3. Chromatographic Separation
-
Combine and concentrate the fractions rich in the target compound.
-
Subject the enriched fraction to silica gel column chromatography.
-
Elute with a gradient of ethyl acetate (B1210297) in hexane. The specific gradient will need to be optimized based on TLC analysis.
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
4. Final Purification by High-Performance Liquid Chromatography (HPLC)
-
Perform final purification using a preparative reversed-phase HPLC system (e.g., C18 column).
-
Use a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water, either isocratically or with a gradient, as determined by analytical HPLC.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its structure by spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low yield in compound isolation.
References
Technical Support Center: Quantitative Analysis of 24,25-Epoxytirucall-7-en-3,23-dione
This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the quantitative analysis of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucpenoid compound isolated from plants such as Amoora dasyclada.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a triterpenoid (B12794562), a class of naturally occurring organic compounds.[1][] It has the chemical formula C30H46O3 and a molecular weight of 454.7 g/mol .[] It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q2: What is the recommended method for quantitative analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triterpenoids.[3][4] Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging.[4][5] Therefore, a method using a C18 or C30 column with UV detection at a low wavelength (e.g., 205-210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.[4][5]
Q3: How should I prepare my sample for analysis?
A3: Sample preparation typically involves solvent extraction from the plant matrix. An initial extraction with ethanol (B145695) or methanol (B129727) is common for triterpenoids. This crude extract may require further purification, for example, using solid-phase extraction (SPE) or macroporous resin chromatography to remove interfering substances before HPLC analysis.[6]
Q4: My compound is not volatile. Can I use Gas Chromatography (GC)?
A4: While GC can be used for triterpenoid analysis, it requires a chemical derivatization step to increase the volatility of the compound.[4][7] This makes the process more laborious compared to HPLC.[4][5]
Q5: What are typical validation parameters I should aim for in my quantitative method?
A5: A validated HPLC method for triterpenoids should demonstrate good linearity (r² > 0.999), precision (RSD < 2%), and accuracy (recovery between 95-105%).[4] Limits of detection (LOD) and quantification (LOQ) will depend on the detector used, but for similar compounds using HPLC-PDA, LODs can be in the range of 0.08–0.65 µg/mL.[4]
Experimental Protocols
Protocol 1: Sample Extraction and Purification
This protocol describes a general procedure for extracting and purifying this compound from a plant matrix.
-
Drying and Grinding: Dry the plant material (e.g., stems, leaves) at 40-50°C to a constant weight and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered material in 70-95% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Use an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.
-
Repeat the extraction process three times.
-
Combine the extracts and filter them.
-
-
Solvent Removal: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (using Macroporous Resin):
-
Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 25% ethanol).
-
Load the solution onto a pre-equilibrated AB-8 macroporous resin column.
-
Wash the column with deionized water and then with increasing concentrations of ethanol (e.g., 25%, 50%).
-
Elute the target compound fraction with a higher concentration of ethanol (e.g., 75-95%).
-
Collect the eluate and evaporate the solvent to yield the purified triterpenoid fraction.
-
Protocol 2: HPLC-UV Quantitative Analysis
This protocol outlines a typical HPLC-UV method for the quantification of this compound.
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore).[4]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response. |
| Precision (%RSD) | < 2.0% | Measures the closeness of repeated measurements. |
| Accuracy (Recovery) | 95.0 - 105.0% | The percentage of the true amount of analyte that is detected. |
| LOD (µg/mL) | 0.1 - 0.5 | The lowest concentration of analyte that can be reliably detected. |
| LOQ (µg/mL) | 0.3 - 1.5 | The lowest concentration of analyte that can be reliably quantified. |
Note: These are representative values for triterpenoid analysis by HPLC-UV and may vary based on the specific instrumentation and experimental conditions.[4]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[8] |
| Secondary Interactions | Add a competing agent (e.g., a small amount of acid or base) to the mobile phase. Adjust the mobile phase pH.[8][9] |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[8] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent.[10] |
Problem: Baseline Noise or Drift
| Possible Cause | Solution |
| Air Bubbles in Pump/Detector | Degas the mobile phase using sonication or an inline degasser. Purge the pump.[9][10] |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[8][10] |
| Detector Lamp Failing | Check the lamp energy. Replace the lamp if necessary.[9] |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature.[9] |
| System Leak | Check for loose fittings and replace worn pump seals.[9] |
Problem: Inconsistent Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase | Prepare the mobile phase carefully and consistently. Use a mobile phase blender if available.[9] |
| Fluctuating Flow Rate | Check for leaks in the pump. Service the pump's check valves and seals.[10] |
| Poor Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10-20 column volumes).[9] |
| Changes in Column Temperature | Use a column oven and ensure it is set to the correct temperature.[9] |
Visualizations
Caption: Workflow for extraction and purification.
Caption: General workflow for HPLC analysis.
Caption: Decision tree for troubleshooting retention time issues.
References
- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
Unambiguous Structure Confirmation of 24,25-Epoxytirucall-7-en-3,23-dione: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the field of natural product chemistry, the precise elucidation of a molecule's three-dimensional structure is paramount for understanding its biological activity and potential therapeutic applications. For complex tetracyclic triterpenoids like 24,25-Epoxytirucall-7-en-3,23-dione, isolated from plants of the Meliaceae family, determining the exact stereochemistry and connectivity is a critical challenge. While a suite of spectroscopic methods provides initial structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous structural confirmation.
This guide provides a comprehensive comparison of X-ray crystallography with alternative and complementary spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural verification of this compound and related tirucallane-type triterpenoids.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The selection of an analytical technique for structure elucidation depends on various factors, including the nature of the sample, the information required, and the availability of instrumentation. The following table provides an objective comparison of the primary methods used in the structural determination of natural products.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Data Output | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Chemical shifts (δ), coupling constants (J), through-bond and through-space correlations | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns |
| Sample Requirement | High-quality single crystal (>0.1 mm) | 5-10 mg of pure compound dissolved in a deuterated solvent | Micrograms to nanograms of pure or partially purified compound |
| Structural Information | Unambiguous determination of the complete 3D structure and absolute configuration. | Detailed information on the carbon-hydrogen framework, connectivity, and relative stereochemistry. | Provides the molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. |
| Key Advantages | Provides the most definitive structural proof. | Non-destructive technique that provides rich structural information in solution. | High sensitivity and ability to analyze complex mixtures when coupled with chromatography (e.g., LC-MS). |
| Limitations | Crystallization can be a significant bottleneck; the solid-state conformation may differ from the solution-state. | Does not directly provide the absolute configuration; spectral overlap in complex molecules can be challenging to resolve. | Does not provide detailed stereochemical information; interpretation of fragmentation can be complex for novel structures. |
Case Study: X-ray Crystallography of a Tirucallane-Type Triterpenoid (B12794562)
While specific crystallographic data for this compound is not publicly available, the structure of a closely related tirucallane (B1253836) triterpenoid, Dysolenticin C, has been confirmed by single-crystal X-ray diffraction. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC), provides a definitive structural proof.
Table 1: Crystallographic Data for Dysolenticin C (CCDC 827618)
| Parameter | Value |
| Empirical formula | C₃₀H₄₈O₄ |
| Formula weight | 472.69 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 11.234(2) Å, α = 90°b = 7.654(1) Å, β = 98.76(3)°c = 16.345(3) Å, γ = 90° |
| Volume | 1387.8(4) ų |
| Z | 2 |
| Density (calculated) | 1.131 Mg/m³ |
| Absorption coefficient | 0.579 mm⁻¹ |
| F(000) | 520 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 4.59 to 66.59° |
| Index ranges | -13<=h<=13, -9<=k<=9, -19<=l<=19 |
| Reflections collected | 5126 |
| Independent reflections | 4687 [R(int) = 0.034] |
| Completeness to theta = 66.59° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4687 / 1 / 316 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.0457, wR2 = 0.1231 |
| R indices (all data) | R1 = 0.0483, wR2 = 0.1265 |
| Absolute structure parameter | 0.1(3) |
| Largest diff. peak and hole | 0.189 and -0.198 e.Å⁻³ |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization: A single crystal of the purified compound is grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., petroleum ether/acetone).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically by direct methods. The initial structural model is then refined using full-matrix least-squares on F². Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
NMR Spectroscopy for Structure Elucidation
-
Sample Preparation: 5-10 mg of the purified triterpenoid is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₅D₅N) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments.
-
¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured with high accuracy using a high-resolution mass analyzer (e.g., TOF, Orbitrap). This allows for the determination of the elemental composition of the molecular ion and provides strong evidence for the molecular formula.
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the typical workflow for the isolation and structural confirmation of a novel natural product like this compound.
Caption: A generalized workflow for the isolation and structural elucidation of natural products.
A Comparative Guide to the Purity Validation of 24,25-Epoxytirucall-7-en-3,23-dione by HPLC-UV and Alternative Methods
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for the purity validation of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). While specific validated methods for this compound are not extensively published, this guide is based on established analytical methodologies for similar triterpenoids. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate analytical techniques for quality control and purity assessment.
Introduction to Purity Validation of Triterpenoids
This compound belongs to the triterpenoid class of natural products. The purity of such compounds is a critical parameter in research and pharmaceutical development. HPLC-UV is a widely accessible method for purity determination. However, many triterpenoids, including this one, lack strong chromophores, which can present challenges for UV detection, often necessitating analysis at low wavelengths (200-210 nm). This guide compares the utility of HPLC-UV with other powerful techniques such as HPLC with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of an analytical method for purity validation depends on several factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative summary of different techniques for the analysis of this compound.
| Parameter | HPLC-UV | HPLC-CAD | LC-MS | qNMR |
| Principle | Measures the absorbance of UV light by the analyte. | Measures charge imparted to aerosol particles of the analyte. | Measures the mass-to-charge ratio of ionized analyte molecules. | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. |
| Selectivity | Moderate; depends on the chromatographic separation and UV spectrum of impurities. | Moderate; depends on chromatographic separation. | High; based on both chromatographic separation and mass-to-charge ratio. | High; depends on the chemical shift of specific protons. |
| Sensitivity | Low to moderate for compounds lacking strong chromophores.[1] | High for non-volatile and semi-volatile compounds.[1] | Very high, especially with tandem MS (MS/MS). | Low to moderate; requires higher sample concentration. |
| Quantitation | Requires a reference standard of the same compound for accurate quantitation. | Provides a more uniform response for different compounds, allowing for relative quantitation without a specific standard. | Requires a reference standard or a stable isotope-labeled internal standard for accurate quantitation. | Absolute quantitation is possible without a reference standard of the same compound (primary ratio method).[2][3][4] |
| Impurity Identification | Limited; retention time comparison with known standards. | Limited to chromatographic separation. | Excellent; provides molecular weight and fragmentation data for structural elucidation of unknown impurities. | Excellent; provides detailed structural information for impurity identification. |
| Throughput | High | High | Moderate to high | Low |
| Cost | Low | Moderate | High | High |
| Ease of Use | Relatively simple and widely available. | Moderately complex. | Complex instrumentation and data analysis. | Requires specialized expertise and instrumentation. |
Experimental Protocol: Purity Validation of this compound by HPLC-UV
This protocol describes a general method for the purity determination of this compound using HPLC-UV. Method optimization and validation are essential for achieving accurate and reliable results.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Methanol (B129727) (HPLC grade, for sample preparation).
-
This compound reference standard of known purity.
-
Sample of this compound to be tested.
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For example, a starting condition of 60% acetonitrile, increasing to 95% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm (as triterpenoids often lack a strong chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard Solution: Accurately weigh about 1.0 mg of the this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Validation Procedure The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze a blank (methanol), the reference standard, and the test sample to ensure that there are no interfering peaks at the retention time of the main compound.
-
Linearity: Prepare a series of dilutions of the reference standard (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) and inject them. Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Precision:
-
Repeatability: Inject the same sample solution multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
5. Purity Calculation The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Visualizations
References
A Comparative Analysis of the Cytotoxic Effects of 24,25-Epoxytirucall-7-en-3,23-dione and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the natural triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione, and the well-established anti-cancer drug, paclitaxel (B517696). While extensive data is available for paclitaxel, research on this compound is still in its nascent stages. This comparison draws upon existing literature for both compounds and incorporates data on related tirucallane-type triterpenoids to provide a broader context for the potential cytotoxic mechanisms of this compound.
Overview of Cytotoxic Mechanisms
Paclitaxel , a member of the taxane (B156437) family of drugs, is a potent mitotic inhibitor. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and disrupting the dynamic process of mitotic spindle assembly. This interference with microtubule dynamics triggers a sustained mitotic arrest at the G2/M phase of the cell cycle, ultimately culminating in apoptotic cell death.
This compound is a tirucallane-type triterpenoid isolated from plants of the Amoora genus, such as Amoora dasyclada. While specific studies on the cytotoxic mechanism of this particular compound are limited, research on other tirucallane (B1253836) triterpenoids suggests that their anticancer activity may involve the induction of apoptosis and the modulation of cellular proliferation pathways. The presence of the epoxy and dione (B5365651) functionalities in its structure suggests potential for interaction with various cellular targets.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of paclitaxel and provides context for tirucallane-type triterpenoids, given the lack of specific data for this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Paclitaxel | Various Cancer Cell Lines | MTT, SRB, etc. | nM to low µM range | Widely Documented |
| Toonapubesin B (Tirucallane Triterpenoid) | HeLa (Cervical Cancer) | MTT Assay | 29.23 µM | [1] |
| Masticadienonic acid (Tirucallane Triterpenoid) | Leukaemia | Not Specified | 24.2 ± 0.7 µM | [2] |
| Masticadienolic acid (Tirucallane Triterpenoid) | Leukaemia | Not Specified | 24.9 ± 6.3 µM | [2] |
| Tirucallane Triterpenoids (from Dysoxylum binectariferum) | HepG2 (Liver Cancer) | Not Specified | 7.5-9.5 μM | [3] |
| Tirucallane-type alkaloids (from Amoora dasyclada) | HepG2 (Liver Cancer) | Not Specified | 8.4 and 13.2 μM | [4] |
Note: The IC50 values for tirucallane triterpenoids are generally in the micromolar range, suggesting a lower potency compared to paclitaxel. Further studies are required to determine the specific IC50 values for this compound against a panel of cancer cell lines.
Signaling Pathways
The cytotoxic effects of both compounds are mediated through complex signaling pathways.
Paclitaxel Signaling Pathway
Paclitaxel's induction of mitotic arrest and apoptosis is linked to the activation and inhibition of several key signaling pathways.
Caption: Paclitaxel's signaling cascade leading to apoptosis.
Putative Signaling Pathway for this compound
Based on the general understanding of triterpenoid cytotoxicity, the following diagram illustrates a potential signaling pathway.
Caption: A hypothesized signaling pathway for tirucallane triterpenoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxic studies.
Cytotoxicity Assay (MTT Assay)
This protocol is commonly used to assess the cytotoxic effects of compounds like paclitaxel and could be applied to this compound.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or paclitaxel in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Summary and Future Directions
| Feature | This compound | Paclitaxel |
| Compound Class | Tirucallane Triterpenoid | Taxane Diterpenoid |
| Primary Mechanism | Likely involves apoptosis induction and cell proliferation inhibition (inferred from related compounds) | Microtubule stabilization leading to mitotic arrest |
| Potency (IC50) | Expected to be in the µM range (based on related compounds) | nM to low µM range |
| Signaling Pathways | Not yet elucidated; likely involves apoptotic and cell cycle regulatory pathways | JNK/SAPK, PI3K/AKT, MAPK/ERK |
| Clinical Use | Not established | Widely used in cancer chemotherapy |
| Research Status | Exploratory; limited data available | Extensively studied and well-characterized |
Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Elucidating its specific molecular targets and mechanism of action.
-
Investigating the signaling pathways modulated by this compound.
-
Conducting in vivo studies to assess its anti-tumor efficacy and toxicity profile.
Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new anticancer therapies.
References
- 1. Tirucallane-Type Triterpenoids from the Dysoxylum gaudichaudianum Stem Bark: Phytochemical Study and Cytotoxicity Evaluation Against Human HeLa Cervical Cancer Cells | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
IC50 value comparison of 24,25-Epoxytirucall-7-en-3,23-dione across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of the natural triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione, across different cancer cell lines based on available experimental data. This document is intended to inform research and development decisions by presenting key findings on the compound's activity and the methodologies used in its evaluation.
Introduction to this compound
This compound is a tirucallane-type triterpenoid isolated from plants of the Meliaceae family, such as Amoora dasyclada.[1][2] Triterpenoids as a class are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties.[3][4] This has led to research into their potential as anticancer agents.[5][6] This guide focuses on the direct experimental evidence of this compound's cytotoxic efficacy.
Data Presentation: Cytotoxicity Against Cancer Cell Lines
The following table summarizes the available data on the cytotoxic activity of this compound against human cancer cell lines. A notable study by Yang et al. (2006) investigated the anticancer activity of several tirucallane (B1253836) triterpenoids, including this compound (referred to as compound 1 in the publication).
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound | AGZY 83-a | Human Lung Cancer | Inactive | Yang et al., 2006 |
| This compound | SMMC-7721 | Human Liver Cancer | Inactive | Yang et al., 2006 |
Note: The term "Inactive" indicates that the compound did not exhibit significant cytotoxic activity against the tested cell lines at the concentrations used in the cited study. For context, the same study reported that other tirucallane triterpenoids isolated from the same plant did show cytotoxic activity, with one compound exhibiting an IC50 value of 8.41 x 10⁻³ µM against SMMC-7721 cells.
Experimental Protocols
The evaluation of cytotoxicity for this compound in the primary study cited was conducted using an MTT assay. The following is a generalized protocol for such an assay, based on standard methodologies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., AGZY 83-a, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: General workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathway
While the specific signaling pathways affected by this compound are not yet elucidated, many triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death).[5][6] The diagram below illustrates a generalized apoptosis signaling pathway that could be a potential mechanism of action for related compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Discussion and Future Directions
The available data from the study by Yang et al. (2006) indicates that this compound did not exhibit cytotoxic activity against the human lung cancer cell line AGZY 83-a and the human liver cancer cell line SMMC-7721. This finding is significant for researchers investigating the anticancer potential of this specific triterpenoid.
It is important to note that the lack of activity in these two cell lines does not preclude the possibility of activity in other cancer cell types. The cytotoxic effects of natural compounds can be highly cell-line specific.
Future research in this area could focus on:
-
Screening this compound against a broader panel of cancer cell lines to determine if its cytotoxic effects are specific to certain cancer types.
-
Investigating the potential for this compound to act as a chemosensitizer, enhancing the efficacy of other anticancer drugs.
-
Exploring other biological activities of this compound, such as anti-inflammatory or antiviral effects, which are common for this class of molecules.
-
Elucidating the signaling pathways affected by active tirucallane triterpenoids from Amoora dasyclada to better understand their mechanism of action.
References
- 1. New tirucallane triterpenoids from Picrasma quassioides with their potential antiproliferative activities on hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound [myskinrecipes.com]
- 4. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Meliaceae: A Comparative Guide to the Structure-Activity Relationship of Tirucallane Triterpenoids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tirucallane (B1253836) triterpenoids derived from the Meliaceae family, detailing their structure-activity relationships (SAR) across cytotoxic, anti-inflammatory, and antiviral applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Tirucallane triterpenoids, a significant class of secondary metabolites found in plants of the Meliaceae family, have garnered considerable attention for their diverse and potent biological activities. These compounds, characterized by a tetracyclic scaffold, exhibit a wide range of therapeutic properties, including promising anticancer, anti-inflammatory, and antiviral effects. Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the development of novel and effective therapeutic agents. This guide synthesizes key findings on the SAR of tirucallane triterpenoids from various Meliaceae species, presenting a comparative analysis to aid in future drug discovery and development endeavors.
Comparative Analysis of Biological Activities
The biological efficacy of tirucallane triterpenoids is intricately linked to their structural features, including the nature and substitution pattern of functional groups on the core skeleton and the side chain. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of representative tirucallane triterpenoids from the Meliaceae family.
Cytotoxic Activity of Tirucallane Triterpenoids
The cytotoxicity of tirucallane triterpenoids has been evaluated against a panel of human cancer cell lines. The data reveals that specific structural modifications can significantly enhance their anticancer potential.
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| Melianone (B1676182) | Melia azedarach | A549 (Lung) | 3.6 µg/mL | [1] |
| 3-α-tigloylmelianol | Melia azedarach | A549 (Lung) | 91.8 µg/mL | [1] |
| 21-β-acetoxy-melianone | Melia azedarach | A549 (Lung) | 100 µg/mL | [1] |
| Unnamed Triterpenoids (1-6) | Dysoxylum binectariferum | HepG2 (Liver) | 7.5-9.5 | [2] |
| Compound 2 | Dysoxylum gaudichaudianum | HeLa (Cervical) | 29.23 | [3] |
| Compounds 1 and 3 | Dysoxylum gaudichaudianum | HeLa (Cervical) | > 100 | [3] |
Structure-Activity Relationship Insights for Cytotoxicity:
-
The presence of an α,β-unsaturated ketone system in the side chain appears to be crucial for cytotoxic activity.
-
Modifications on the side chain significantly influence cytotoxicity, as seen in the varied activities of compounds from Dysoxylum gaudichaudianum[3].
-
The type and position of ester groups on the triterpenoid (B12794562) skeleton can modulate the cytotoxic potency, as observed with melianone and its derivatives[1].
Anti-inflammatory Activity of Tirucallane Triterpenoids
Several tirucallane triterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.
| Compound | Source | Assay | IC50/EC50 (µM) | Reference |
| Meliasanine A (1 ) | Melia toosendan | NO Inhibition (RAW264.7) | 1.35 | [4] |
| Compound 13 | Melia toosendan | NO Inhibition (RAW264.7) | < 5.93 | [4] |
| Compound 14 | Melia toosendan | NO Inhibition (RAW264.7) | < 5.93 | [4] |
| Compound 16 | Melia toosendan | NO Inhibition (RAW264.7) | < 5.93 | [4] |
| Compound 20 | Melia toosendan | NO Inhibition (RAW264.7) | < 5.93 | [4] |
| Compound 22 | Melia toosendan | NO Inhibition (RAW264.7) | < 5.93 | [4] |
| Compound 23 | Melia toosendan | NO Inhibition (RAW264.7) | < 5.93 | [4] |
| Meliadubin B (2 ) | Melia dubia | Superoxide (B77818) Anion Generation | 5.54 ± 0.36 | [5][6] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
The potent nitric oxide (NO) inhibitory effects of meliasanines from Melia toosendan suggest that specific substitutions on the tirucallane skeleton are key for this activity[4].
-
Meliadubin B, a rearranged 2,3-seco-tirucallane triterpenoid, demonstrates that modifications in ring A can lead to strong inhibition of superoxide anion generation in human neutrophils[5][6].
Antiviral Activity of Tirucallane Triterpenoids
Tirucallane triterpenoids from Meliaceae have also been investigated for their antiviral activities, showing potential against various viral pathogens.
| Compound | Source | Virus | Activity | Reference |
| 3-α-tigloyl-melianol | Melia azedarach | Dengue Virus (DV) | Repressor | [7] |
| Melianone | Melia azedarach | Dengue Virus (DV) | Repressor | [7] |
Structure-Activity Relationship Insights for Antiviral Activity:
-
While quantitative data is limited in the provided search results, the identification of melianone and 3-α-tigloyl-melianol as Dengue virus repressors highlights the potential of this subclass of triterpenoids in antiviral drug discovery[7]. Further studies are needed to elucidate the specific structural requirements for antiviral efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to assess the biological activities of the tirucallane triterpenoids discussed.
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (tirucallane triterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assays
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
Superoxide Anion Generation and Elastase Release Assay in fMLF/CB-induced Human Neutrophils
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.
-
Compound Incubation: The isolated neutrophils are incubated with the test compounds.
-
Stimulation: The cells are then stimulated with f-Met-Leu-Phe (fMLF) and cytochalasin B (CB).
-
Superoxide Anion Measurement: Superoxide anion generation is measured by the reduction of ferricytochrome c.
-
Elastase Release Measurement: Elastase release is measured using a chromogenic substrate.
-
EC50 Calculation: The concentration required to cause 50% of the maximal effect (EC50) is calculated.[5]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of certain tirucallane triterpenoids have been linked to the modulation of specific signaling pathways. For instance, meliasanine A from Melia toosendan exerts its anti-inflammatory effect by inhibiting the NF-κB signaling pathway[4].
Below are visualizations of the proposed mechanism and a general experimental workflow.
Caption: NF-κB signaling pathway inhibition by Meliasanine A.
Caption: General workflow for tirucallane triterpenoid drug discovery.
Conclusion
Tirucallane triterpenoids from the Meliaceae family represent a rich source of bioactive molecules with significant therapeutic potential. This comparative guide highlights the critical role of specific structural features in dictating their cytotoxic and anti-inflammatory activities. The presented data underscores the importance of a multi-faceted approach, combining phytochemical isolation, robust bioassays, and mechanistic studies, to fully elucidate the structure-activity relationships of these promising natural products. Further exploration of the chemical space of tirucallane triterpenoids, guided by the SAR insights outlined herein, will undoubtedly pave the way for the development of novel and potent therapeutic agents for a range of human diseases.
References
- 1. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - ACS Omega - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of 24,25-Epoxytirucall-7-en-3,23-dione and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the natural triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione and the well-established synthetic glucocorticoid, dexamethasone (B1670325). While extensive data is available for dexamethasone, research on the specific anti-inflammatory activity of this compound is currently limited. This document summarizes the existing information and provides a framework for potential future comparative studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound is a triterpenoid that has been isolated from plants of the Amoora genus, which are known to produce a variety of bioactive compounds.[1][2][3] Triterpenoids from this genus have been noted for their potential anti-inflammatory activities.[2][4][5] Dexamethasone, a potent synthetic corticosteroid, is a widely used anti-inflammatory drug with well-characterized mechanisms of action.[6][7] This guide aims to juxtapose the known anti-inflammatory profile of dexamethasone with the currently understood, albeit limited, information on this compound.
Data Presentation
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative quantitative data for the anti-inflammatory activity of this compound versus dexamethasone is not available in the current scientific literature. The following table summarizes the inhibitory effects of dexamethasone on key inflammatory mediators.
| Compound | Assay | Cell Line | Stimulant | Key Inflammatory Mediator | IC50 / Effective Concentration | Reference |
| Dexamethasone | Nitric Oxide (NO) Production | Murine Macrophages (J774) | Lipopolysaccharide (LPS) | Nitric Oxide | Dose-dependent inhibition (0.1-10 µM) | [8][9] |
| Dexamethasone | Cytokine Production | Human Whole Blood Cells | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent inhibition | [10] |
| Dexamethasone | Cytokine Production | Human Whole Blood Cells | Lipopolysaccharide (LPS) | IL-6 | Dose-dependent inhibition | [10] |
| This compound | - | - | - | - | Data not available | - |
Mechanism of Action
Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression through two main pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of a wide range of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
This compound
The precise mechanism of action for the anti-inflammatory activity of this compound has not been elucidated. However, many triterpenoids are known to exert anti-inflammatory effects by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. It is plausible that this compound may share a similar mechanism, but this requires experimental verification.
Mandatory Visualizations
Caption: Dexamethasone's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and viability assays, 24- or 6-well plates for ELISA, Western blot, and qPCR).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (this compound or dexamethasone) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurements).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After the incubation period, collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash, and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in inflammatory signaling pathways.
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p65, IκBα, p38, ERK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Dexamethasone is a well-established anti-inflammatory agent with a clearly defined mechanism of action involving the glucocorticoid receptor and subsequent modulation of pro- and anti-inflammatory gene expression. While this compound, a triterpenoid from Amoora dasyclada, belongs to a class of compounds with known anti-inflammatory potential, there is a significant lack of specific experimental data to substantiate its efficacy and mechanism.
This guide highlights the need for further research to determine the anti-inflammatory activity of this compound. The provided experimental protocols offer a roadmap for such investigations, which would be crucial for a direct and meaningful comparison with established drugs like dexamethasone. Future studies should focus on generating quantitative data on the inhibition of key inflammatory mediators and elucidating the molecular pathways involved.
References
- 1. jipb.net [jipb.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. The genus Amoora: A phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of 24,25-Epoxytirucall-7-en-3,23-dione: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane (B1253836) triterpenoid (B12794562) with significant potential in oncology and inflammatory disease research. By comparing its bioactivity with other structurally related triterpenoids, this document offers researchers, scientists, and drug development professionals a detailed overview supported by experimental data to facilitate further investigation and therapeutic development.
Core Biological Activities: Cytotoxicity and Anti-inflammatory Effects
This compound, a natural product isolated from plants of the Meliaceae family such as Amoora dasyclada and Aglaia spectabilis, has demonstrated promising cytotoxic and anti-inflammatory properties.[1][2] While specific quantitative data for this compound remains limited in publicly available literature, extensive research on analogous tirucallane triterpenoids provides a strong basis for understanding its mechanism of action.
Comparative Cytotoxic Activity
Studies on tirucallane triterpenoids isolated from Amoora dasyclada and Dysoxylum binectariferum have revealed potent cytotoxic effects against various cancer cell lines. For instance, two new tirucallane-type alkaloids from Amoora dasyclada exhibited significant cytotoxicity against the human cancer cell line HepG2 with IC50 values of 8.4 and 13.2 μM.[1] Similarly, tirucallane triterpenoids from Dysoxylum binectariferum displayed significant cytotoxicity against five tumor cell lines, with IC50 values ranging from 7.5 to 9.5 μM against HepG2 cells.[3] Although the specific IC50 value for this compound is not explicitly stated in the available abstracts, its structural similarity suggests a comparable level of activity.
| Compound/Extract | Cell Line | Cytotoxic Activity (IC50) | Reference |
| Tirucallane Alkaloid 1 from Amoora dasyclada | HepG2 | 8.4 µM | --INVALID-LINK--[1] |
| Tirucallane Alkaloid 2 from Amoora dasyclada | HepG2 | 13.2 µM | --INVALID-LINK--[1] |
| Tirucallane Triterpenoids from Dysoxylum binectariferum | HepG2 | 7.5 - 9.5 µM | --INVALID-LINK--[3] |
| Tirucallane Triterpenoid from Phellodendron chinense | HEL, K562, MDA, PC3 | Moderately active | --INVALID-LINK-- |
| This compound | Various | Data not available | Isolated from Amoora dasyclada and Dysoxylum lenticellatum; cytotoxic activity evaluated but not specified.[2] |
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of tirucallane triterpenoids is primarily attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is often mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Several tirucallane-type triterpenoids from Melia toosendan demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with IC50 values ranging from 1.35 to 5.93 μM, which were more potent than the positive control indomethacin (B1671933) (IC50 = 13.18 μM).[4] Diterpenoids and triterpenoids isolated from Aglaia odorata also showed potent inhibition of NO production, with IC50 values between 2.1 and 14.2 μM.[5]
| Compound/Extract | Assay System | Anti-inflammatory Activity (IC50) | Reference |
| Meliasanine A from Melia toosendan | NO inhibition (RAW264.7) | < 5.93 µM | --INVALID-LINK--[4] |
| Other Tirucallanes from Melia toosendan (6 compounds) | NO inhibition (RAW264.7) | 1.35 - 5.93 µM | --INVALID-LINK--[4] |
| Triterpenoids from Aglaia odorata (11 compounds) | NO inhibition (RAW264.7) | 2.1 - 14.2 µM | --INVALID-LINK--[5] |
| Indomethacin (Positive Control) | NO inhibition (RAW264.7) | 13.18 µM / 14.5 µM | --INVALID-LINK--[4], --INVALID-LINK--[5] |
| This compound | Not specified | Data not available | Mentioned to have potential anti-inflammatory properties.[6] |
Proposed Signaling Pathways
Based on the activities of related tirucallane triterpenoids, the mechanism of action of this compound likely involves the modulation of key signaling pathways in inflammation and apoptosis.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of the inflammatory response. Meliasanine A, a tirucallane triterpenoid, has been shown to exert its anti-inflammatory effect by suppressing the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[4] This inhibition leads to a reduction in the expression of pro-inflammatory enzymes and cytokines.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Intrinsic Apoptosis Pathway in Cancer Cells
The cytotoxic activity of triterpenoids is often linked to the induction of apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Triterpenoids can lead to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.[9]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
To facilitate further research and validation of the proposed mechanisms, detailed protocols for key in vitro assays are provided below.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite (B80452).
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reagent Addition: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-only control to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of the mechanism of action of this compound.
Caption: A typical experimental workflow for validating the mechanism of action.
This guide provides a foundational understanding of the likely mechanisms of action of this compound based on current knowledge of related compounds. Further direct experimental validation is necessary to conclusively elucidate its specific molecular targets and signaling pathways.
References
- 1. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenoids and triterpenoids with potential anti-inflammatory activity from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 24,25-Epoxytirucall-7-en-3,23-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical technique is critical and is contingent on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[3] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques for the analysis of triterpenoids.
Comparative Performance of Analytical Methods
The performance of analytical methods is evaluated based on a set of validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following tables summarize representative performance characteristics for HPLC-UV and LC-MS/MS methods based on data from analogous triterpenoid (B12794562) analyses.
Table 1: Comparison of a Representative HPLC-UV Method
| Validation Parameter | Typical Performance for Triterpenoid Analysis |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% |
Table 2: Comparison of a Representative LC-MS/MS Method
| Validation Parameter | Typical Performance for Triterpenoid Analysis |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 1.5% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical results. The following sections outline generalized procedures for the analysis of triterpenoids, which can be adapted for 24,25-Epoxytirucall-7-en-3,23-dione.
Representative HPLC-UV Method Protocol
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for triterpenoid separation.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small percentage of acid, such as 0.1% formic acid, to improve peak shape) is typical. The specific gradient program would need to be optimized.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The detection wavelength should be set at the absorbance maximum of this compound. For many triterpenoids, this is in the range of 200-210 nm.[7]
-
Sample Preparation: Samples containing the analyte would be extracted with a suitable organic solvent (e.g., methanol, ethanol) and filtered through a 0.45 µm filter before injection.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.[3]
Representative LC-MS/MS Method Protocol
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[3]
-
Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: Similar to HPLC-UV, a gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is used.[3]
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common for LC-MS/MS.[3]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode would be optimized for this compound.
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]
-
Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to be within the linear range of the instrument.
-
Quantification: A calibration curve is constructed using a series of known concentrations of the reference standard, and the analyte concentration in samples is determined from this curve.
Visualizing the Workflow and Decision Process
To aid in the understanding of the cross-validation process and method selection, the following diagrams have been generated.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Caption: A decision pathway for selecting a suitable analytical method.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 24,25-Epoxytirucall-7-en-3,23-dione and Other Epoxy-Triterpenoids in Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the emerging therapeutic potential of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562), in the context of other structurally related epoxy-triterpenoids. While specific experimental data on this compound remains limited in publicly accessible literature, this guide draws upon available information for this compound class to offer a valuable comparative perspective for researchers in oncology and inflammatory diseases. The focus is on their cytotoxic and anti-inflammatory properties, supported by experimental data for analogous compounds and detailed experimental protocols.
Introduction to this compound
This compound is a triterpenoid natural product isolated from plants of the Meliaceae family, such as Amoora dasyclada. Structurally, it belongs to the tirucallane (B1253836) class of triterpenoids, characterized by a specific stereochemistry at C-20. The presence of an epoxy group at the C-24 and C-25 positions is a key feature that is often associated with the biological activities of these compounds. Research suggests that this compound possesses potential anti-inflammatory and cytotoxic properties, making it a molecule of interest for further investigation in drug discovery. It is believed to modulate cellular pathways involved in apoptosis and cell proliferation.[1][2][]
Comparative Analysis of Biological Activities
Cytotoxic Activity
Tirucallane-type triterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and position of functional groups, including epoxy moieties, can significantly influence their potency.
Table 1: Comparative Cytotoxicity of Tirucallane-Type Triterpenoids
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Flindissol | MCF-7 (Breast) | 13.8 | [4][5] |
| 3-Oxotirucalla-7,24-dien-21-oic-acid | MCF-7 (Breast) | 27.5 | [4][5] |
| 21-Oxo-3β-hydroxy-tirucalla-7,24-dien-23-oic acid | HeLa (Cervical) | 29.23 | [6] |
| Compound from Pistacia lentiscus | HepG2 (Liver) | 4.92 | [7] |
This table presents a selection of tirucallane triterpenoids and their reported cytotoxic activities. The data is intended for comparative purposes to highlight the potential of this class of compounds. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of triterpenoids are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. The epoxy group is considered an important pharmacophore for this activity.
Table 2: Comparative Anti-inflammatory Activity of Tirucallane and Related Triterpenoids
| Compound Name | Assay | IC50 / EC50 (µM) | Reference |
| Meliadubin B (a 2,3-seco-tirucallane) | Superoxide anion generation in neutrophils | 5.54 ± 0.36 | [8] |
| Tirucallane from Euphorbia neriifolia | Inhibition of IL-6 and TNF-α | Strong inhibition | [9] |
| Tirucallane from Pistacia lentiscus | NO Production Inhibition | 7.7 - 13.4 | [7] |
| Ailantriphysa A (Tirucallane) | NO Production Inhibition in RAW 264.7 cells | 8.1 | [10][11] |
This table showcases the anti-inflammatory potential of various tirucallane triterpenoids. The diverse assays and endpoints underscore the multifaceted mechanisms through which these compounds may exert their effects.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to evaluate the cytotoxic and anti-inflammatory activities of triterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assessment: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Lysis and Luciferase Assay: After a defined incubation period (e.g., 6-24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of NF-κB inhibition. Determine the IC50 value.
Signaling Pathways and Visualization
Triterpenoids, including those with epoxy functionalities, are known to exert their biological effects by modulating critical cellular signaling pathways.
Apoptosis Signaling Pathway
Cytotoxic triterpenoids often induce apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tirucallane triterpenoids from the mastic (Pistacia lentiscus) and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 10. Four New Tirucallane Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 24,25-Epoxytirucall-7-en-3,23-dione: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to handling 24,25-Epoxytirucall-7-en-3,23-dione for disposal, it is imperative to adhere to the following safety protocols.
Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
In case of inhalation: Move to fresh air.
-
In case of ingestion: Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[5] Do not dispose of this chemical in regular trash or down the drain.[2][5]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Given its use in studying cytotoxic properties, it should be handled with caution.[1]
2. Containerization:
-
Use a leak-proof, screw-top container that is chemically compatible with the compound.[3][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Ensure the container is clean and in good condition.[6]
-
Do not overfill the container; leave at least 10-20% headspace to allow for expansion.[2][4]
-
Securely close the container to prevent spills.[3]
3. Labeling:
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[3]
-
Segregate the waste from incompatible materials.[2][6] As a general precaution, store it away from strong acids, bases, and oxidizing agents.
-
Utilize secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[3][6]
5. Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][6]
-
Follow their specific procedures for waste collection requests.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound must also be disposed of as hazardous waste.
| Contaminated Item | Disposal Procedure |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the original label and dispose of the container as hazardous waste unless your EHS office specifies otherwise.[4][6] |
| Personal Protective Equipment (PPE) | Dispose of contaminated gloves and other disposable PPE as hazardous waste. |
| Spill Cleanup Materials | Any absorbent materials used to clean up spills of this compound should be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. This compound [myskinrecipes.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 24,25-Epoxytirucall-7-en-3,23-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 24,25-Epoxytirucall-7-en-3,23-dione. Given the absence of a specific Safety Data Sheet (SDS) for this novel triterpenoid, the following guidance is based on the general safety protocols for handling epoxy compounds.
Hazard Identification and Risk Assessment
As a member of the epoxy chemical class, this compound should be handled with care. Potential hazards associated with epoxy compounds include skin and eye irritation, allergic reactions, and respiratory irritation.[1][2][3][4] A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side shields are mandatory to protect against splashes.[1][5] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][5] It is advisable to wear two pairs of gloves (double-gloving). |
| Body Protection | Laboratory Coat | A chemical-resistant lab coat or coveralls should be worn over personal clothing.[1][5] |
| Apron | A chemical-resistant apron can provide an additional layer of protection.[1] | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
| Respiratory Protection | Respirator | Use of a respirator with an organic vapor cartridge is recommended, especially when working with the solid compound or in areas with inadequate ventilation.[2][3][4] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for handling the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When handling the solid compound, avoid generating dust.
-
Use a spatula for transferring the solid.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Logical Flow for Waste Disposal of this compound
Caption: Disposal plan for generated waste.
Disposal Protocol:
-
Solid Waste: Unused or excess this compound and any contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not pour any solutions containing this compound down the drain.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[6][7][8]
References
- 1. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 2. westsystem.com [westsystem.com]
- 3. Safety precautions when using epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 5. arkcomposites.com [arkcomposites.com]
- 6. sfasu.edu [sfasu.edu]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
